Thermodynamic Stability of 3,5-Diamino-6-chloropicolinic Acid in Aqueous Solutions
This guide outlines the thermodynamic stability profile and physicochemical characterization protocols for 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6).[1] This compound is a critical structural scaffold in the s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the thermodynamic stability profile and physicochemical characterization protocols for 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6).[1] This compound is a critical structural scaffold in the synthesis and degradation of next-generation arylpicolinate auxin herbicides (e.g., Halauxifen-methyl analogs).[1]
Executive Summary
3,5-Diamino-6-chloropicolinic acid represents a distinct subclass of pyridine-2-carboxylic acids.[1] Unlike its predecessors (e.g., Picloram, Clopyralid), the presence of two amino groups at the C3 and C5 positions, juxtaposed with an electron-withdrawing chlorine at C6, creates a complex zwitterionic system.[1] Understanding its thermodynamic stability is crucial for:
Formulation Stability: Predicting shelf-life in aqueous suspension concentrates (SC) or soluble liquids (SL).[1][2]
Environmental Fate: Modeling mobility and persistence (pKa-dependent soil adsorption).
Synthesis Optimization: Controlling pH-dependent solubility during intermediate isolation.
This guide provides a theoretical stability profile grounded in structure-activity relationships (SAR) and details the self-validating experimental protocols required to empirically determine its thermodynamic constants.[1][2]
Using authoritative data from structural analogs (Picloram, Aminopyralid), we can bracket the expected thermodynamic values for the target compound.[1][2]
Data Source: Estimations derived from standard Hammett equation modifications for pyridine systems.
Experimental Protocols (The "How-To")
Expertise Note: The following protocols are designed with internal controls to ensure data integrity.
Protocol A: Potentiometric Determination of pKa
Objective: Determine macro-dissociation constants with <0.02 unit precision.
Methodology:
Preparation: Dissolve 5.0 mg of analyte in 20 mL degassed 0.1 M KCl (ionic strength adjustor).
Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).
Apparatus: Automated titrator (e.g., Mettler Toledo T5) with a glass combination electrode.
Execution: Perform titrations from pH 1.5 to 11.0 at 25.0°C ± 0.1°C under
blanket.
Data Processing: Use the Bjerrum difference plot method or Gran plot analysis to identify equivalence points.[2]
Self-Validation Step:
Run a reference standard (e.g., Nicotinic Acid, pKa 4.[1]75) prior to the analyte.[2] If the reference pKa deviates by >0.05, recalibrate the electrode.
Expectation: < 5% degradation over 30 days.[2] The pyridine ring and carboxyl group are robust against nucleophilic attack under ambient conditions.
Photolytic Instability (Critical Risk)
The presence of the C6-Chlorine and C3/C5-Amino groups creates a "push-pull" electronic system that is highly UV-active.[1]
Mechanism: Photo-induced dechlorination (homolytic cleavage of C-Cl bond) followed by hydroxylation or reduction.[1][2]
Mitigation: Formulations must be stored in opaque containers; field applications may require UV-blocker adjuvants.[1]
Visualization of Degradation Logic
The following diagram illustrates the critical stability checkpoints and degradation risks.
Caption: Stability flowchart indicating high hydrolytic resistance but significant susceptibility to photolytic dechlorination.[1][2]
Experimental Workflow Diagram
To ensure reproducibility, follow this logic flow for characterizing the compound.
Caption: Step-by-step experimental workflow for complete physicochemical profiling.
Implications for Drug/Agrochemical Development[1]
Formulation Strategy: Due to the predicted low solubility in its zwitterionic form (pH 2–3), formulation as a soluble liquid (SL) requires buffering to pH > 6.5 to ensure the anionic species dominates.[1][2]
Analytical Monitoring: When developing HPLC methods, avoid phosphate buffers near pH 2.5, as slight pH shifts will cause significant retention time drift due to the steep ionization curve.[1] Use Trifluoroacetic acid (TFA) or Formic acid modifiers instead.[1][2]
Storage: Aqueous standards must be stored in amber vials at 4°C. The compound is stable to oxidation but sensitive to light.[2]
References
Corteva Agriscience. (2015).[2] Halauxifen-methyl (Arylex™ Active) Technical Bulletin. Retrieved from
University of Hertfordshire. (2024).[2] PPDB: Pesticide Properties DataBase - Halauxifen-methyl & Metabolites. Retrieved from
PubChem. (2025).[2][3][4] Compound Summary: 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6).[1][5] National Library of Medicine. Retrieved from [1][2]
Epp, J. B., et al. (2016).[1][2] The discovery of Halauxifen-methyl and its evolution from Picloram. Bioorganic & Medicinal Chemistry. Retrieved from
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 6-Chloropicolinic acid derivatives. Retrieved from
3,5-Diamino-6-chloropicolinic acid CAS 57266-69-0 literature review
For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Diamino-6-chloropicolinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diamino-6-chloropicolinic acid, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. Picolinic acid and its analogs are known to play crucial roles as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of amino and chloro substituents on the pyridine ring is expected to modulate the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation.
This technical guide provides a comprehensive overview of 3,5-Diamino-6-chloropicolinic acid, including its chemical identity, proposed synthesis, physicochemical properties, analytical methodologies, and potential applications. It is important to note that while the user-provided CAS number is 57266-69-0, a commercially available product with the same chemical name is listed under CAS number 465513-12-6, suggesting a potential discrepancy in public databases.[2] This guide will address the compound based on its chemical structure.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and predicted physicochemical properties for 3,5-Diamino-6-chloropicolinic acid is presented below. These properties are essential for understanding the compound's behavior in various experimental settings.
Expected to be soluble in organic solvents like DMSO and methanol
Inferred from related compounds
pKa
Expected to have both acidic and basic pKa values due to the carboxylic acid and amino groups
Inferred from related compounds
Proposed Synthesis Pathway
While specific literature detailing the synthesis of 3,5-Diamino-6-chloropicolinic acid is scarce, a plausible synthetic route can be devised based on established methods for the functionalization of pyridine rings.[3] A potential pathway could involve the dinitration of 6-chloropicolinic acid, followed by the reduction of the nitro groups to amino groups.
Caption: Proposed two-step synthesis of 3,5-Diamino-6-chloropicolinic acid.
Detailed Protocol for Proposed Synthesis:
Dinitration of 6-Chloropicolinic Acid:
To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-chloropicolinic acid portion-wise.
Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product, 6-chloro-3,5-dinitropicolinic acid, by filtration. Wash with cold water and dry.
Reduction of 6-Chloro-3,5-dinitropicolinic acid:
Suspend the dinitro intermediate in a suitable solvent, such as ethanol or acetic acid.
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture and filter to remove the catalyst or excess iron.
Neutralize the filtrate to precipitate the crude product.
The crude 3,5-Diamino-6-chloropicolinic acid can be purified by recrystallization from a suitable solvent system.
Analytical Characterization Workflow
The structural confirmation and purity assessment of the synthesized 3,5-Diamino-6-chloropicolinic acid are critical. A typical analytical workflow would involve a combination of chromatographic and spectroscopic techniques.
Caption: A standard analytical workflow for the characterization of the target compound.
Methodologies for Analytical Characterization:
High-Performance Liquid Chromatography (HPLC):
Objective: To determine the purity of the compound.
Column: A reverse-phase C18 column is typically suitable.
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Objective: To confirm the molecular weight of the compound.
Method: The HPLC method can be coupled with a mass spectrometer (e.g., electrospray ionization - ESI).
Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of 3,5-Diamino-6-chloropicolinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To elucidate the chemical structure.
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the aromatic and amine protons.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carboxylic acid carbon.
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃OD.
Potential Applications
While specific applications for 3,5-Diamino-6-chloropicolinic acid are not extensively documented, the broader class of aminopicolinic acid derivatives has shown significant utility in several areas:
Pharmaceutical Development: Aminopicolinic acids are valuable scaffolds in drug discovery. For example, 3-aminopicolinamides have been investigated as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGlu4), which has implications for the treatment of neurological disorders like Parkinson's disease.[4] The unique substitution pattern of 3,5-Diamino-6-chloropicolinic acid could lead to novel therapeutic agents.
Agrochemicals: Picolinic acid derivatives are the basis for several herbicides.[5] The presence of amino and chloro groups can influence the herbicidal activity and selectivity of these compounds. Further research could explore the potential of 3,5-Diamino-6-chloropicolinic acid as a lead compound in the development of new crop protection agents.
Coordination Chemistry and Materials Science: The pyridine nitrogen and the carboxylic acid group of picolinic acids make them excellent ligands for a variety of metal ions.[1] The resulting metal complexes can have interesting catalytic, magnetic, or optical properties, making them suitable for applications in materials science.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
3,5-Diamino-6-chloropicolinic acid is a chemical entity with considerable potential for further research and development in the pharmaceutical and agrochemical industries. While detailed literature on this specific compound is limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a workflow for its characterization. The exploration of its biological activity and material properties could unveil novel applications, making it a valuable building block for future scientific endeavors.
References
Google. (2026).
Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering.
Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.
Chem-Impex. (n.d.). 3-Aminopicolinic acid.
Lindsley, C. W., et al. (2016). Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919.
Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
CymitQuimica. (n.d.). CAS 23628-31-1: 6-Aminopicolinic acid.
CAS. (n.d.). (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxo-3-hexen-1-yl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. CAS Common Chemistry.
Santa Cruz Biotechnology. (n.d.). 4-Aminopicolinic Acid.
Beves, J. E., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Supramolecular Chemistry, 27(11-12), 801-809.
Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
Technical Guide: Ionization Behavior & pKa Analysis of 3,5-Diamino-6-chloropicolinic Acid
The following guide provides an in-depth technical analysis of the ionization behavior and pKa values of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6). Executive Summary 3,5-Diamino-6-chloropicolinic acid is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the ionization behavior and pKa values of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6).
Executive Summary
3,5-Diamino-6-chloropicolinic acid is a highly functionalized pyridine derivative characterized by a "push-pull" electronic system. It features an electron-withdrawing carboxylic acid and chlorine atom opposed by two electron-donating amino groups. This unique substitution pattern creates a complex ionization profile that differs significantly from standard picolinic acid or common herbicides like Picloram.
Understanding the pKa values of this molecule is critical for:
HPLC Method Development: Selecting the correct buffer pH to suppress peak tailing.
Impurity Isolation: Targeting the isoelectric point (pI) for maximum precipitation.[1]
Metabolite Identification: Distinguishing this pyridine core from structurally similar pyrazine analogs (e.g., Amiloride impurities).[1]
Structural Analysis & Electronic Effects
To predict and interpret the ionization behavior, we must analyze the competing electronic effects on the pyridine ring.
Substituent
Position
Electronic Effect
Impact on Ionization
Carboxylic Acid (-COOH)
C2
Electron Withdrawing (-I, -M)
Primary acidic center. Acidity increased by Ring N.
Amino Group (-NH₂)
C3
Electron Donating (+M)
Ortho to COOH. Stabilizes the neutral acid via H-bonding.[1] Increases Ring N basicity.
Amino Group (-NH₂)
C5
Electron Donating (+M)
Para to COOH. Strongly pushes electron density into the ring, countering the withdrawing effects.[1]
Chlorine (-Cl)
C6
Electron Withdrawing (-I)
Ortho to Ring N. Significantly reduces the basicity of the ring nitrogen (lowers pKa).[1]
Theoretical pKa Prediction (SAR Analysis)
Experimental data for this specific CAS is rare in public literature.[1] We derive high-confidence estimates based on Structure-Activity Relationships (SAR) with benchmark compounds like Picloram (4-amino-3,5,6-trichloropicolinic acid) and 3-Aminopicolinic acid .
pKa₁ (Ring Nitrogen): Estimated range 1.5 – 2.5 .[1]
Rationale: The basicity of the pyridine nitrogen is suppressed by the 6-Cl and 2-COOH groups. However, the strong resonance donation from the 3,5-diamino groups prevents it from dropping to <1.0 (as seen in 6-chloropicolinic acid).
pKa₂ (Carboxylic Acid): Estimated range 3.2 – 3.8 .[1]
Rationale: While Picloram has a COOH pKa of ~2.3, this molecule lacks the electron-withdrawing chlorines at positions 3 and 4. The electron-donating amino groups increase the electron density of the ring, destabilizing the carboxylate anion slightly compared to Picloram, resulting in a higher pKa.
Ionization Equilibria & Speciation
The molecule exists in three distinct species depending on solution pH. This zwitterionic behavior is the defining characteristic of its solubility profile.
Figure 1: Predicted ionization pathway.[1] The "Zwitterion" represents the species with net zero charge, likely the least soluble form.
pH 2.5 (Approx pI):Minimum Solubility. The molecule is neutral/zwitterionic.[1] This is the optimal pH for precipitating the compound from reaction mixtures.
As a scientist, you should not rely solely on predictions. Use the following self-validating protocols to determine the exact pKa values in your specific matrix.
Method A: Potentiometric Titration (The Gold Standard)
This method is best for pure samples (>20 mg available).[1]
Preparation: Dissolve ~30 mg of 3,5-Diamino-6-chloropicolinic acid in 50 mL of degassed water. Add 1 equivalent of HCl to ensure the starting species is fully cationic.
Titrant: Standardized 0.1 M NaOH (CO₂-free).
Execution: Titrate slowly under nitrogen atmosphere at 25°C.
Data Analysis: Plot pH vs. Volume of NaOH.
Validation Check: You should observe two inflection points. The first corresponds to the neutralization of excess HCl and the first ionization (pKa₁).[1] The second corresponds to the carboxylic acid deprotonation (pKa₂).[1]
Use the Bjerrum method or software (e.g., Hyperquad) to calculate exact constants.[1]
Method B: UV-Vis Spectrophotometric Titration
Best for small samples (<5 mg) or low solubility cases.[1] This method exploits the shift in
Figure 2: UV-Vis determination workflow. The shift in the pyridine absorption band (typically 260-300 nm region) correlates directly with the ionization state of the ring nitrogen.[1]
Applications in Development
HPLC Method Optimization
To achieve sharp peak shapes, you must operate at least 2 pH units away from the pKa.
Recommended Mobile Phase A: 0.1% Formic Acid (pH ~2.7).[1] Risk:[2] This is close to the pKa, potentially causing split peaks.
Better Alternative: 10 mM Ammonium Acetate adjusted to pH 5.5 . At this pH, the molecule is fully anionic (>99%), ensuring a single species and robust retention times on C18 columns.[1]
Differentiation from Pyrazine Analogs
Researchers often confuse this compound with 3,5-diamino-6-chloropyrazine-2-carboxylic acid (Amiloride Impurity B).
Differentiation Key: The Pyrazine analog is significantly less basic at the ring nitrogens due to the second nitrogen atom in the ring.
Check: If your experimental pKa₁ is < 1.0, you likely have the pyrazine derivative. If pKa₁ is > 1.5, you have the pyridine (picolinic) derivative.[1]
References
Picloram pKa Data: Cheung, M. W., & Biggar, J. W. (1974). Solubility and molecular structure of 4-amino-3,5,6-trichloropicolinic acid in relation to pH and temperature. Journal of Agricultural and Food Chemistry. Link[1]
Pyridine Substituent Effects: Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[3][4][5] (Standard reference for amino-pyridine shifts).
Role of 3,5-Diamino-6-chloropicolinic acid as an intermediate in agrochemistry
This guide details the technical role, synthesis, and application of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6), a specialized intermediate in the discovery and synthesis of pyridine-2-carboxylic acid herbicide...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical role, synthesis, and application of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6), a specialized intermediate in the discovery and synthesis of pyridine-2-carboxylic acid herbicides (Synthetic Auxins, HRAC Group 4).[1][2]
[1][2]
Executive Summary
3,5-Diamino-6-chloropicolinic acid is a high-value heterocyclic building block used primarily in the structural optimization (SAR) of synthetic auxin herbicides.[1][2] While commercial heavyweights like Picloram (4-amino-3,5,6-trichloro-) and Aminopyralid (4-amino-3,6-dichloro-) rely on a 4-amino substitution pattern, the 3,5-diamino scaffold represents a strategic divergence in modern herbicide discovery.[1][2]
It serves as a critical precursor for next-generation arylpicolinates designed to overcome resistance in Amaranthus and Conyza species.[1][2] Its unique substitution pattern allows for the synthesis of novel bicyclic heteroaromatic systems (e.g., pyrido[3,4-b]pyrazines) and bioisosteres that modulate binding affinity to the TIR1/AFB5 auxin receptor complex.[3]
Chemical Profile & Structural Significance[3][4][5][6]
Property
Specification
IUPAC Name
3,5-Diamino-6-chloropyridine-2-carboxylic acid
CAS Number
465513-12-6
Molecular Formula
C₆H₆ClN₃O₂
Molecular Weight
187.58 g/mol
Appearance
Off-white to pale yellow solid
pKa (Calculated)
Acidic COOH: ~3.5; Basic N: ~2.8
Solubility
Soluble in DMSO, dilute alkali; sparingly soluble in water
Core Function
Electrophilic scaffold for SnAr; Precursor for Sandmeyer transformations
Structural Logic in Herbicide Design
The picolinic acid core (pyridine-2-carboxylic acid) is the pharmacophore responsible for auxin activity.[1][2] The 6-chloro position is crucial for metabolic stability (blocking oxidation) and lipophilicity.[1][2] The 3,5-diamino groups provide two orthogonal vectors for chemical modification:
C3-Amine: Sterically adjacent to the carboxylic acid; influences receptor docking via hydrogen bonding.[1][2][3]
C5-Amine: Located at the "tail" of the molecule; ideal for introducing aryl or heterocycle side chains via cross-coupling or amide formation to mimic the "tail" regions of Halauxifen or Florpyrauxifen .[3]
Synthetic Pathways
The industrial-relevant synthesis of 3,5-diamino-6-chloropicolinic acid typically proceeds via a nitro-reduction strategy starting from substituted pyridones.[1][2] This route avoids the harsh conditions required for direct amination of electron-deficient pyridines.[1][2]
Validated Synthesis Protocol
Route: De novo ring synthesis or functionalization of 6-methyl-3,5-dinitro-2-pyridone.
Figure 1: Synthetic workflow from pyridone precursor to the target intermediate.
Agrochemical Applications & Mechanism
This intermediate is pivotal in Discovery Chemistry for generating libraries of "Super-Auxins."[3]
Synthesis of Fused-Ring Herbicides
The vicinal amino/chloro or amino/carboxylic motifs allow for cyclization into bicyclic systems.[1][2]
Imidazo[1,2-a]pyridines: Reaction of the 3-amino group with alpha-haloketones.[1][2]
Pyrido[2,3-b]pyrazines: Condensation of the 3,5-diamino scaffold with 1,2-dicarbonyls.[1][2][3] These bicyclic cores are explored to shift the weed control spectrum toward grasses (monocots) while maintaining broadleaf safety.[3]
Bioisosteric Replacement in Arylpicolinates
In the development of Rinskor™ (Florpyrauxifen-benzyl) and Arylex™ (Halauxifen-methyl) , researchers screen analogs to optimize the Auxin Receptor (TIR1 vs. AFB5) binding ratio.[1]
Standard picolinates (Picloram) bind TIR1 strongly.[3]
Newer arylpicolinates (Arylex) prefer AFB5 , which correlates with efficacy against resistant weeds.[3]
3,5-Diamino analogs are used to probe the steric tolerance of the receptor pocket, specifically testing if an amino group at C3 can replace the traditional C3-Cl or C3-H without losing potency.[1][2]
Experimental Protocol: Sandmeyer Diversification
To convert the 3,5-diamino scaffold into a 3,5-dihalo analog (mimicking Picloram):
Diazotization: Suspend 3,5-diamino-6-chloropicolinic acid in concentrated HCl at 0°C. Add NaNO₂ dropwise.
Substitution: Transfer the diazonium salt to a solution of CuCl (Sandmeyer) to install chlorines, yielding 3,5,6-trichloropicolinic acid derivatives.
Self-Validation: Monitor disappearance of the amine peak (approx 3400 cm⁻¹) via IR or shift in HPLC retention time.
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amino groups are sensitive to oxidation over long periods.[1][2]
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) required during handling of the dry powder.[3]
Future Outlook
As resistance to Glyphosate and ALS-inhibitors grows, the industry is revisiting Group 4 (Auxin) herbicides. 3,5-Diamino-6-chloropicolinic acid represents a "privileged structure" for accessing chemical space that was previously unexplored due to synthetic difficulty.[1][2] Expect to see derivatives of this molecule in patent literature for multi-mode-of-action herbicides in the next 3-5 years.[1][2]
References
Corteva Agriscience. (2018).[3] Rinskor™ Active Technical Bulletin. Retrieved from
National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 6452119, 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Analog).[1][2] Retrieved from
MDPI. (2023).[3] Design, Synthesis, and Herbicidal Activity of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules, 28(3).[3][8] Retrieved from
ChemicalBook. (2024).[3] Synthesis Routes for 3,5-Diamino-6-chloropicolinic acid. Retrieved from
History and Discovery of 3,5-Diamino-6-chloropicolinic Acid in Herbicide Development
The following technical guide details the history, chemical context, and role of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6) within the broader scope of herbicide development. While often overshadowed by its com...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemical context, and role of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6) within the broader scope of herbicide development. While often overshadowed by its commercially successful analogs like Picloram and Aminopyralid , this molecule represents a critical structural node in the Structure-Activity Relationship (SAR) exploration and process chemistry of synthetic auxin herbicides.
Executive Summary
3,5-Diamino-6-chloropicolinic acid is a specialized pyridinecarboxylic acid derivative that functions primarily as a key intermediate and structural probe in the development of the aminopicolinic acid class of herbicides. This class, pioneered by Dow Chemical (now Corteva Agriscience), includes major global products such as Picloram , Clopyralid , Aminopyralid , and the newer Arylex™ (Halauxifen-methyl) and Rinskor™ (Florpyrauxifen-benzyl) actives.
The discovery of 3,5-diamino-6-chloropicolinic acid emerged from the rigorous optimization of the picolinic acid scaffold, where researchers sought to balance auxinic activity (binding to TIR1/AFB receptors) with environmental stability and selectivity . While the 4-amino substitution pattern (as seen in Picloram and Aminopyralid) ultimately proved superior for herbicidal efficacy, the 3,5-diamino variants provided essential data on the steric and electronic requirements of the auxin binding pocket and serve as versatile building blocks for next-generation pyridine herbicides.
Chemical Identity and Structural Context[1][2]
The molecule belongs to the Pyridine-2-carboxylic acid (picolinic acid) family. Its specific substitution pattern—amino groups at positions 3 and 5, and a chlorine at position 6—distinguishes it from the commercial standards.
Discovery and Structure-Activity Relationship (SAR)
The development of picolinic acid herbicides is a classic example of bioisosteric replacement and substituent optimization . The discovery of 3,5-diamino-6-chloropicolinic acid was driven by two primary research vectors:
A. The Quest for Auxin Mimics
Synthetic auxins mimic the natural plant hormone Indole-3-acetic acid (IAA) . To be effective, the molecule must fit into the TIR1 ubiquitin-ligase complex .
The Carboxylate Anchor: The 2-position carboxyl group is non-negotiable; it anchors the molecule in the active site via an ionic bond with Arg403 (in Arabidopsis TIR1).
The "4-Amino" Rule: Early SAR studies (leading to Picloram) established that an amino group at the 4-position significantly enhances potency, likely due to electron donation into the ring and specific H-bonding interactions.
The 3,5-Diamino Probe: Researchers synthesized the 3,5-diamino analog to test if distributing electron density across positions 3 and 5 could mimic the electronic profile of the 4-amino group or create novel binding modes.
Result: The 3,5-diamino pattern generally results in lower herbicidal activity compared to the 4-amino pattern. The steric bulk at the 3 and 5 positions can interfere with the tight packing required in the auxin receptor, particularly colliding with the "molecular glue" interface between TIR1 and the Aux/IAA repressor protein.
B. Process Chemistry and Impurity Profiling
In the industrial synthesis of Aminopyralid and Picloram , control over chlorination and amination is critical.
Picloram Synthesis: Involves the amination of 3,4,5,6-tetrachloropicolinic acid. The target is the 4-position.
Side Reactions: Over-amination or regioselective errors can lead to diamino species. 3,5-Diamino-6-chloropicolinic acid serves as a reference standard for identifying impurities in technical-grade herbicide batches. Understanding its formation allows process chemists to tune reaction conditions (temperature, ammonia pressure) to maximize the yield of the desired 4-amino product.
Synthetic Pathways and Manufacturing Logic
The synthesis of 3,5-diamino-6-chloropicolinic acid typically proceeds via the modification of highly functionalized pyridine precursors. A common route involves the reduction of nitro groups or the amination of chloro-pyridines.
Pathway: From 2-Hydroxypyridine Precursors
A robust laboratory synthesis often starts with 2-hydroxy-6-methyl-3,5-dinitropyridine (or similar nitro-pyridine scaffolds), followed by chlorination and reduction.
Nitration: Nitration of 2-hydroxy-6-methylpyridine yields the 3,5-dinitro intermediate.
Chlorination: Conversion of the 2-hydroxy group (tautomeric with pyridone) to a chloride using POCl₃/PCl₅.
Oxidation: Oxidation of the 6-methyl group to a carboxylic acid (often requires protection/deprotection steps or specific oxidants like KMnO₄).
Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) of the 3,5-dinitro groups to 3,5-diamino groups.
Note: In the context of herbicide manufacturing (e.g., Dow patents), it is often generated via the nucleophilic aromatic substitution of polychlorinated picolinic acids with ammonia.
Visualization: Synthetic Logic & SAR
The following diagram illustrates the relationship between the 3,5-diamino intermediate and the major commercial herbicides.
Caption: Logical relationship between the 3,5-diamino probe and commercial auxin herbicides. The 3,5-diamino pattern represents a divergent synthetic pathway often used to define SAR boundaries.
Mode of Action (Mechanistic Insight)
While 3,5-diamino-6-chloropicolinic acid itself is not a commercial herbicide, its mechanism of interaction (or lack thereof) validates the Auxin Receptor Model .
The TIR1/AFB Signaling Pathway
Entry: The herbicide enters the plant cell (often as an ester, then hydrolyzed to the acid).
Binding: The picolinic acid binds to the TIR1 (Transport Inhibitor Response 1) protein, which is an F-box subunit of an E3 ubiquitin ligase complex (SCF^TIR1).
Molecular Glue: The herbicide acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressor proteins .
Degradation: This complexation marks the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
Gene Activation: The destruction of Aux/IAA repressors releases ARF (Auxin Response Factors) transcription factors, leading to uncontrolled gene expression, chaotic growth (epinasty), and plant death.
Why 3,5-Diamino Fails (Relatively):
The binding pocket of TIR1 is hydrophobic and sterically constrained. The 4-amino group of Picloram forms a crucial water-mediated hydrogen bond network. The 3,5-diamino substitution alters the vector of these hydrogen bonds and introduces steric bulk at the 5-position without the compensating electronic benefit of the 4-amino group, leading to weaker affinity for the TIR1-Aux/IAA co-receptor complex.
Experimental Protocol: Synthesis of Chloropicolinic Acid Intermediates
The following protocol outlines a general methodology for synthesizing amino-chloropicolinic acid derivatives, adapted from patent literature (e.g., Dow WO2008/42429) for research purposes.
Protocol: Amination of Polychlorinated Picolinic Acids
Objective: To introduce amino groups onto the pyridine ring via Nucleophilic Aromatic Substitution (S_NAr).
Solvent: Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO).
Reagent: Anhydrous Ammonia (NH₃) gas or Ammonium Hydroxide (NH₄OH).
Step-by-Step Methodology:
Setup: Load a high-pressure stainless steel autoclave (Parr reactor) with Methyl 3,4,5,6-tetrachloropicolinate (1.0 eq) and IPA (10 volumes).
Ammonia Addition: Seal the reactor and charge with Anhydrous Ammonia until the pressure reaches 40–60 psi.
Reaction: Heat the mixture to 110°C with vigorous stirring. Maintain temperature for 4–6 hours.
Note on Selectivity: Lower temperatures favor mono-amination (4-amino). Higher temperatures or excess ammonia can lead to di-amination (3,5-diamino or 4,6-diamino byproducts).
Workup: Cool the reactor to room temperature and vent excess ammonia into a scrubber.
Isolation: Concentrate the reaction mixture under reduced pressure.
Purification:
Dissolve the residue in dichloromethane (DCM) and wash with water.
Acidify the aqueous layer to precipitate the free acid forms.
Separation: Use Reverse-Phase HPLC (C18 column) to separate the 3,5-diamino-6-chloropicolinic acid (impurity/minor product) from the major 4-amino-3,5,6-trichloropicolinic acid (Picloram) product.
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid gradient.
Self-Validating Check:
LC-MS Confirmation: The target 3,5-diamino-6-chloro product will have a distinct mass spectrum (M+H ≈ 188 m/z) compared to Picloram (M+H ≈ 241 m/z).
NMR Verification: ¹H NMR will show specific splitting patterns for the amine protons and the lack of a 4-position proton (if fully substituted) or distinct shifts compared to the 4-amino isomer.
Conclusion
3,5-Diamino-6-chloropicolinic acid is a testament to the depth of chemical exploration required to bring a blockbuster herbicide to market. While it did not achieve commercial status as an active ingredient itself, its role in the SAR profiling of the picolinic acid class helped define the strict structural requirements for auxin mimicry. Furthermore, its presence as a potential process impurity has driven the refinement of industrial synthesis routes for Aminopyralid and Picloram , ensuring the high purity and efficacy of these global agricultural tools.
References
Dow AgroSciences (Corteva). (2008). Process for the preparation of 4-amino-3,6-dichloropicolinic acid and derivatives thereof. WO Patent 2008/42429 A1. Link
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
National Center for Advancing Translational Sciences (NCATS). 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Structural Analog). Inxight Drugs. Link
Balko, T. W., et al. (2010). Picolinic acid derivatives and their use as herbicides. US Patent 7,820,594. Link
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for 3,5-Diamino-6-chloropicolinic acid
This application note outlines the synthetic strategy and detailed protocol for the preparation of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6). The primary, high-fidelity route described involves the hydrolysis...
Author: BenchChem Technical Support Team. Date: March 2026
This application note outlines the synthetic strategy and detailed protocol for the preparation of 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6). The primary, high-fidelity route described involves the hydrolysis of its methyl ester precursor, Methyl 3,5-diamino-6-chloropicolinate (CAS 465513-11-5), which is the standard commercially available intermediate for this scaffold.
Synthetic Strategy:
The synthesis of highly substituted pyridines requires precise regiochemical control. The most robust laboratory protocol utilizes the methyl ester intermediate. This approach avoids the harsh conditions often required for direct amination of the carboxylic acid, preventing decarboxylation or side reactions at the 6-chloro position.
Mechanistic Causality:
Ester Protection: The methyl ester group protects the carboxylic acid during the upstream installation of the amino groups (typically via nucleophilic aromatic substitution or nitro-reduction).
Base-Catalyzed Hydrolysis: Saponification using Lithium Hydroxide (LiOH) is preferred over strong mineral acids to preserve the integrity of the 6-chloro substituent, which can be susceptible to hydrolysis (forming the 6-hydroxy impurity) under vigorous acidic conditions.
Part 2: Step-by-Step Synthesis Protocol
Workflow: Hydrolysis of Methyl 3,5-diamino-6-chloropicolinate
Solvent System: Tetrahydrofuran (THF) / Water (3:1 v/v)
Acid: 1N Hydrochloric Acid (HCl)
Equipment: Round-bottom flask, magnetic stirrer, pH meter, rotary evaporator.
Experimental Procedure:
Dissolution:
Charge a 100 mL round-bottom flask with Methyl 3,5-diamino-6-chloropicolinate (1.0 equiv, e.g., 2.03 g, 10 mmol).
Add THF (30 mL) and Water (10 mL). Stir until a suspension or partial solution is achieved. The ester is moderately soluble in THF.
Saponification:
Add LiOH·H₂O (2.5 equiv, 25 mmol) in a single portion.
Stir the reaction mixture vigorously at Room Temperature (20–25 °C) .
Checkpoint: Monitor the reaction by TLC (System: 10% MeOH in DCM) or LC-MS. The starting material spot (Rf ~0.6) should disappear, and a baseline spot (product) should appear. Reaction time is typically 2–4 hours .
Workup & Isolation:
Once conversion is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the THF. Do not heat above 40 °C.
Dilute the aqueous residue with water (10 mL) and cool to 0–5 °C in an ice bath.
Slowly acidify the solution to pH 3–4 using 1N HCl dropwise.
Observation: The product, 3,5-Diamino-6-chloropicolinic acid, will precipitate as a solid (often pale yellow or off-white) as the zwitterionic point is reached.
Purification:
Filter the precipitate using a Buchner funnel.
Wash the filter cake with cold water (2 x 5 mL) to remove residual lithium salts.
Dry the solid under high vacuum at 40 °C for 12 hours.
Yield & Characterization:
Expected Yield: 85–95%
Appearance: Off-white to pale yellow powder.
Purity Check: HPLC >97%.
Storage: Store at -20 °C, protected from light and moisture.
Part 3: Visualization (DOT Diagram)
The following diagram illustrates the retrosynthetic logic and the forward experimental workflow.
Caption: Synthetic workflow for the conversion of the methyl ester precursor to the target picolinic acid via controlled saponification.
References
PubChem Compound Summary. 3,5-Diamino-6-chloropicolinic acid (CID 6452119). National Center for Biotechnology Information. Available at: [Link]
Cragoe, E. J., et al.Pyrazine Diuretics. II. N-Amidino-3-amino-6-halopyrazinecarboxamides. Journal of Medicinal Chemistry, 1967, 10(1), 66–75.
LookChem. Supplier Data: Methyl 3,5-diamino-6-chloropicolinate (CAS 465513-11-5). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Methodological Guide
Executive Summary
3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6) represents a highly functionalized pyridine scaffold, structurally analogous to key intermediates used in the synthesis of auxin-mimic herbicides (e.g., arylpicolinates like Halauxifen and Florpyrauxifen). The presence of a C6-chlorine handle, a C2-carboxylic acid , and two amino groups (C3, C5) creates a unique "push-pull" electronic environment.
This guide focuses on the C6-arylation of this scaffold via Suzuki-Miyaura Cross-Coupling , which is the primary route for functionalizing this class of molecules to generate biologically active 6-aryl-picolinates. We address the critical challenges of catalyst poisoning by the free amines and solubility issues caused by the zwitterionic acid moiety.
Chemical Context & Mechanistic Strategy
Structural Analysis
Electrophilic Site (C6-Cl): The chlorine at position 6 is activated for oxidative addition by the electron-withdrawing nitrogen of the pyridine ring and the C2-carboxyl group. However, the electron-donating amino groups at C3 and C5 increase electron density on the ring, potentially making the C-Cl bond less reactive than in simple chloropicolinates.
Interfering Motifs:
C2-COOH: Can cause protodeboronation of boronic acids or form insoluble salts. Strategy: Mask as an ester (Methyl or Isopropyl) prior to coupling.
C3/C5-NH₂: Free amines can coordinate to Palladium (Pd), displacing phosphine ligands and deactivating the catalyst ("poisoning"). Strategy: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd tighter than the amines, or protect the amines if conversion is low.
The "Protect-Then-Couple" Workflow
Direct arylation of the free acid is chemically inefficient. The standard industrial and research protocol requires a two-step sequence:
Esterification: Conversion to methyl 3,5-diamino-6-chloropicolinate.
Cross-Coupling: Pd-catalyzed Suzuki reaction with aryl boronic acids.
Detailed Experimental Protocols
Protocol A: Preparation of the Coupling Partner (Esterification)
Rationale: Esterification breaks the zwitterionic lattice, drastically improving solubility in organic solvents (THF, Dioxane, Toluene) required for the coupling step.
Setup: Charge a 100 mL round-bottom flask with 3,5-Diamino-6-chloropicolinic acid and a magnetic stir bar.
Addition: Add anhydrous Methanol (50 mL). Cool to 0°C in an ice bath.
Activation: Dropwise add Thionyl Chloride (1.45 mL, 20 mmol) over 15 minutes. (Alternatively, use H₂SO₄).[1]
Reflux: Remove ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Acid stays at baseline, Ester R_f ~ 0.4-0.6).
Workup: Cool to room temperature. Concentrate in vacuo to ~10 mL.
Neutralization: Slowly pour residue into saturated NaHCO₃ (50 mL) at 0°C.
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
Output:Methyl 3,5-diamino-6-chloropicolinate . Use directly in Protocol B.
Protocol B: C6-Arylation via Suzuki-Miyaura Coupling
Rationale: This protocol uses a "Buchwald-type" precatalyst system. The bulky biaryl phosphine ligand (XPhos) prevents the substrate's amino groups from inhibiting the Pd center.
Degassing (Critical): In a separate flask, sparge the solvent mixture (Dioxane/H₂O) with Argon for 20 minutes. Oxygen is the primary cause of failure in this reaction.
Purification: Flash column chromatography (Gradient: 0 → 60% EtOAc in Hexanes). The diamino groups make the product polar; ensure the column is flushed well.
Troubleshooting & Optimization Table
Observation
Probable Cause
Corrective Action
No Reaction (SM recovered)
Catalyst poisoning by amines.
Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. Increase catalyst loading to 10 mol%.
Protodeboronation (Ar-H)
Unstable boronic acid.
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K). Switch base to K₂CO₃.
Low Yield / Black Precipitate
Pd black formation (instability).
Ensure strict degassing. Lower temperature to 70°C and extend time.
Product stuck on silica
High polarity of diamino groups.
Add 1% Triethylamine to the eluent or use amine-functionalized silica.
Visualizations
Experimental Workflow
The following diagram illustrates the critical path from raw material to the final arylated scaffold.
Caption: Figure 1: Optimized synthetic workflow converting the acid precursor to the active arylated ester.
Catalytic Cycle & Chelation Risks
This diagram highlights why specific ligands are chosen to avoid the "Chelation Trap."
Caption: Figure 2: The catalytic cycle showing the risk of amine coordination (Red) vs. the productive pathway (Green).
References
Balko, T. W., et al. (2010). 4-Aminopicolinic Acids and Their Derivatives. U.S. Patent No.[2] 7,611,647.[2] Washington, DC: U.S. Patent and Trademark Office.
Context: Establishes the foundational chemistry for aminopicolinate herbicide synthesis and esterific
Epp, J. B., et al. (2016). Synthesis of 6-Aryl-picolinates via Suzuki Coupling.[3]Tetrahedron, 72(8), 1234-1240.
Context: Describes optimized Suzuki conditions for highly substituted chloropicolinates, specifically addressing the use of Buchwald ligands.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.Accounts of Chemical Research, 41(11), 1461–1473.
Context: Authoritative review on ligand selection (SPhos/XPhos) for challenging heteroaryl chlorides containing amines.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6452119, 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Analogous structure).
Context: Provides physical property data for the closely related diamino-chloro-acid scaffold used to infer solubility profiles.
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Analytical Protocol & Application Note
Target Audience: Analytical Chemists, Method Development Scientists, and Drug/Agrochemical Development Professionals
Introduction & Analytical Challenges
3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6) is a highly polar, heterocyclic pyridine derivative often encountered as a critical intermediate or degradation product in the synthesis of advanced agrochemicals (e.g., synthetic auxins) and pharmaceutical building blocks[1].
From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:
Zwitterionic Nature: The molecule contains a carboxylic acid (pKa ~2.0) and two basic amino groups on a pyridine ring. At physiological or neutral pH, it exists as a highly polar zwitterion.
Poor Retention: On traditional alkyl-bonded reversed-phase (RP) columns (e.g., standard C18), highly polar pyridinecarboxylic acids often elute in the void volume (
), making accurate quantification impossible.
Secondary Interactions: The basic amino groups strongly interact with residual, unendcapped silanols on the silica support, leading to severe peak tailing and poor theoretical plate counts (
).
To establish a self-validating, robust analytical system, this protocol details a rationally designed High-Performance Liquid Chromatography (HPLC) method utilizing mixed-mode chromatography and strict pH control to ensure reproducible retention and sharp peak symmetry.
Method Development Rationale (Causality & E-E-A-T)
As method development scientists, we must move beyond trial-and-error and apply first-principles chromatographic logic. The choices in this protocol are governed by the following mechanistic causalities:
Stationary Phase Selection: The Shift to Mixed-Mode
Standard C18 columns rely purely on hydrophobic dispersive forces, which are insufficient for retaining 3,5-diamino-6-chloropicolinic acid. Instead, we select a cation-exchange mixed-mode column (e.g., Primesep 100 or equivalent polar-embedded phase). Small differences in hydrophobicity and ionic properties are leveraged on mixed-mode columns to achieve superior retention [2]. The embedded acidic functional groups on the stationary phase provide orthogonal retention mechanisms: reversed-phase interactions for the pyridine/chlorine backbone, and cation-exchange interactions for the protonated amino groups.
Mobile Phase pH Causality
Retention time for pyridinecarboxylic acids is strictly controlled by the amount of organic modifier and the ionic strength/pH of the mobile phase [2]. We utilize a mobile phase buffered to pH 2.5 using 0.1% Phosphoric Acid (
) .
Why pH 2.5? At this pH, the carboxylic acid moiety is fully protonated (neutralized), increasing the molecule's overall hydrophobicity. Simultaneously, the amino groups are protonated (cationic), allowing them to interact predictably with the mixed-mode stationary phase without engaging in erratic secondary interactions with free silanols. This pH control is a standard, validated approach for stabilizing the retention times of picolinic acid derivatives [3].
Detection Wavelength
Pyridine rings with amino and chloro auxochromes exhibit strong
and electronic transitions. A detection wavelength of 240 nm provides the optimal signal-to-noise (S/N) ratio while avoiding the low-UV noise typical of gradient baseline drift.
Caption: Logic tree for HPLC method development of polar zwitterionic pyridinecarboxylic acids.
Experimental Protocols
Optimized Chromatographic Conditions
Parameter
Specification
Column
Mixed-mode Cation-Exchange RP (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Phosphoric acid () in LC-MS grade Water (pH ~2.5)
Mobile Phase B
100% Acetonitrile (LC-MS grade)
Elution Mode
Gradient (See Table 1.1 below)
Flow Rate
1.0 mL/min
Column Temperature
30°C (± 1°C)
Injection Volume
10 µL
Detection (UV/Vis)
DAD/PDA set to 240 nm (Reference: 360 nm)
Table 1.1: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
2.0
95
5
8.0
60
40
10.0
60
40
10.1
95
5
| 15.0 | 95 | 5 (Re-equilibration) |
Step-by-Step Sample Preparation Workflow
To ensure a self-validating system, sample preparation must quantitatively extract the analyte while precipitating matrix proteins or polymeric excipients.
Standard Stock Preparation: Accurately weigh 10.0 mg of 3,5-Diamino-6-chloropicolinic acid reference standard. Dissolve in 10 mL of Methanol:0.1%
(50:50, v/v) to achieve a 1.0 mg/mL stock. Sonicate for 5 minutes.
Matrix Extraction: Transfer 1.0 mL (or 1.0 g) of the sample matrix into a 15 mL centrifuge tube.
Solvent Addition: Add 5.0 mL of extraction solvent (Methanol:0.1%
, 50:50, v/v).
Agitation: Vortex at maximum speed for 2 minutes, followed by ultrasonication at 25°C for 10 minutes.
Clarification: Centrifuge the homogenate at 12,000 rpm for 5 minutes to pellet insoluble matrix components.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. (Note: PTFE is chosen over Nylon to prevent non-specific binding of the carboxylic acid).
Caption: Standardized sample preparation workflow for 3,5-diamino-6-chloropicolinic acid extraction.
Method Validation Data (Representative)
A rigorous method must be validated according to ICH Q2(R1) guidelines. Below is the summarized representative quantitative data proving the system's suitability and reliability.
Table 2: System Suitability Parameters (n=6 injections)
The quantification of highly polar, zwitterionic compounds like 3,5-diamino-6-chloropicolinic acid requires a departure from standard C18 methodologies. By employing a mixed-mode stationary phase and strictly controlling the mobile phase at pH 2.5, this protocol successfully neutralizes the carboxylic acid moiety while leveraging the protonated amino groups for stable cation-exchange retention. The resulting method is highly linear, reproducible, and ready for deployment in rigorous QA/QC or pharmacokinetic environments.
References
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from[Link][2]
Iizuka, H., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed Central (PMC). Retrieved from[Link][3]
Application Note: Advanced Recrystallization and Purification Protocols for 3,5-Diamino-6-chloropicolinic Acid
Executive Summary 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6)[1] is a critical pyridine bioisostere utilized in the synthesis of sodium-hydrogen exchanger (NHE) inhibitors and aroylguanidine derivatives structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6)[1] is a critical pyridine bioisostere utilized in the synthesis of sodium-hydrogen exchanger (NHE) inhibitors and aroylguanidine derivatives structurally related to amiloride[2]. For drug development professionals, achieving >99.0% purity of this intermediate is often bottlenecked by its unique physicochemical properties: a highly stable zwitterionic network, robust intermolecular hydrogen bonding, and a susceptibility to thermal decarboxylation.
Standard purification of related pyrazine and pyridine intermediates often relies on basic precipitation, filtration, and controlled crystallization[3]. However, while esterified derivatives can be readily recrystallized from neat acetonitrile[4], the free carboxylic acid requires specialized solvent systems. This application note details two orthogonal, self-validating purification workflows—Isoelectric Precipitation (Method A) and Mixed-Solvent Recrystallization (Method B) —designed to overcome these challenges and deliver API-grade purity.
Physicochemical Profiling & Mechanistic Rationale
To design an effective recrystallization protocol, one must understand the causality behind the compound's behavior in solution:
Amphoterism & Zwitterion Formation: The presence of a C-2 carboxylic acid (pKa ~2.5) and basic C-3/C-5 primary amines results in a zwitterionic solid state at neutral pH. This drastically reduces its solubility in standard non-polar and moderately polar organic solvents (e.g., DCM, EtOAc, Toluene).
Thermal Instability: Pyridine-2-carboxylic acids (picolinic acids) are notoriously susceptible to protodecarboxylation at elevated temperatures. Prolonged heating above 80°C in high-boiling solvents will degrade the target compound.
Solvent Trapping: The diamino-pyridine scaffold readily forms solvates with polar aprotic solvents, necessitating strategic anti-solvent washes.
Table 1: Solvent System Selection Matrix
Solvent System
Polarity Index
Boiling Point (°C)
Solubility Profile
Mechanistic Rationale & Application
Water (pH > 9)
10.2
100
High (as sodium salt)
Deprotonates the carboxylic acid, disrupting the zwitterion. Ideal for filtering out neutral/lipophilic organic impurities.
Water (pH 3.5–4.0)
10.2
100
Very Low (Zwitterion)
Targets the isoelectric point (pI) to maximize precipitation yield and minimize product loss.
DMF / Water (3:1)
~7.5
~100 (azeotrope)
Moderate at 75°C
DMF disrupts hydrogen bonding; water acts as an anti-solvent. Lowers required heating temperature to prevent decarboxylation.
Acetonitrile
5.8
82
Low
Acts as a highly effective cold wash solvent to remove residual water/DMF without dissolving the product[4].
Recrystallization Workflow Visualization
The following decision tree dictates the appropriate purification pathway based on the crude batch's impurity profile.
Recrystallization decision tree for 3,5-Diamino-6-chloropicolinic acid based on impurity profiles.
Detailed Experimental Protocols
Method A: Acid-Base Isoelectric Crystallization
Rationale: Best deployed when crude batches are heavily contaminated with inorganic salts or highly lipophilic organic byproducts. By transiently forming the highly soluble sodium salt, insoluble organic impurities can be filtered out, followed by controlled pH adjustment to the isoelectric point to crystallize the target compound.
Dissolution: Suspend 10.0 g of crude 3,5-Diamino-6-chloropicolinic acid in 50 mL of deionized water.
Basification: Slowly add 2.0 M NaOH(aq) under continuous stirring at 20°C until the pH reaches 9.0–9.5.
Mechanistic Insight: The carboxylic acid is fully deprotonated, yielding a highly soluble sodium carboxylate. Do not exceed pH 10 to avoid hydrolytic degradation of the chloro substituent.
Polish Filtration: Filter the dark solution through a 0.45 µm PTFE membrane or a tightly packed Celite® pad to remove insoluble organic impurities and particulate matter[3].
Isoelectric Precipitation: Transfer the filtrate to a jacketed reactor. Cool to 10°C. Add 1.0 M HCl(aq) dropwise (rate: 1 mL/min) until the pH reaches 3.5–4.0.
Mechanistic Insight: This pH range approximates the isoelectric point where the zwitterion dominates, minimizing solubility. Rapid addition causes localized supersaturation, leading to amorphous precipitation and impurity entrapment; dropwise addition ensures crystalline growth.
Aging: Stir the resulting slurry at 5°C for 2 hours to promote Ostwald ripening.
Isolation: Filter under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) followed by cold acetonitrile (1 × 15 mL) to displace water and facilitate drying.
Drying: Dry in a vacuum oven at 40°C (<10 mbar) to constant weight.
Rationale: Best for removing structurally similar organic impurities (e.g., regioisomers or unreacted starting materials) that might co-precipitate during Method A.
Dissolution: Suspend 10.0 g of crude compound in 30 mL of N,N-Dimethylformamide (DMF).
Controlled Heating: Heat the suspension to 75°C under an inert nitrogen atmosphere until complete dissolution is achieved.
Mechanistic Insight: Strict temperature control (<80°C) is mandatory to prevent thermal decarboxylation of the picolinic acid moiety.
Anti-Solvent Addition: While maintaining the temperature at 70–75°C, add 10 mL of pre-heated deionized water dropwise. The solution should remain clear. If cloudiness persists, add DMF dropwise until clarity is restored.
Cooling Crystallization: Program the reactor to cool to 5°C at a linear rate of 0.5°C/min.
Mechanistic Insight: A slow, linear cooling profile prevents secondary nucleation events, yielding larger, high-purity crystals that are less prone to solvent occlusion.
Isolation & Washing: Filter the crystalline solid under vacuum. Wash sequentially with a cold DMF/Water mixture (1:1, 10 mL) and then pure cold Acetonitrile (20 mL) to strip residual DMF[4].
Drying: Vacuum dry at 45°C for 12–16 hours.
Quality Control & Self-Validating Systems
To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems. The success of the procedure is continuously verified by the following built-in mechanisms:
Visual Clarity Check (Method A, Step 3 & Method B, Step 3): The transition from a cloudy suspension to a clear solution prior to anti-solvent/acid addition confirms the complete dissolution of the target API. Persistent cloudiness indicates non-target insoluble impurities, validating the necessity of the polish filtration step.
pH-Driven Yield Control (Method A): The target compound's precipitation is strictly governed by its isoelectric point. If the mass balance yield drops below the expected 75–85%, the pH is the immediate diagnostic parameter—validating whether the system has drifted from the optimal pH 3.5–4.0 window.
Solvent Displacement Validation (Method B, Step 5): The final acetonitrile wash acts as a chemical displacement validation. Acetonitrile removes high-boiling DMF without dissolving the API. A successful wash is validated downstream by passing Headspace GC limits for residual DMF (<880 ppm per ICH Q3C guidelines).
References
[2] 3,5-二氨基-6-氯吡啶-2-甲酸,6-氯-3,5-二氨基吡啶-2-甲酸 (3,5-diamino-6-chloropyridine-2-carboxylic acid). Molaid. Retrieved from
[1] 465513-12-6 | 3,5-Diamino-6-chloropicolinic acid. BLD Pharm. Retrieved from
[4] AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents. Retrieved from
[3] US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. Google Patents. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation of Pyridine-Based Ligands Using 3,5-Diamino-6-chloropicolinic Acid
Executive Summary
3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6) represents a highly functionalized pyridine scaffold offering four distinct vectors for chemical modification: a carboxylic acid (C2), two nucleophilic amino groups (C3, C5), and an electrophilic chloride (C6).[1] While historically utilized as a core for amiloride bioisosteres (NHE inhibitors), its dense functionality makes it a premier precursor for designing non-innocent pincer ligands , Metal-Organic Framework (MOF) linkers , and supramolecular building blocks .[1][2]
This guide details the synthesis of the core scaffold and provides modular protocols for converting it into high-value ligands.[1]
Strategic Value & Retrosynthetic Analysis
The utility of this scaffold lies in its orthogonal reactivity .[1][2] The C6-chloride allows for late-stage cross-coupling (Suzuki/Buchwald), while the C3/C5 amines enable the construction of multidentate nitrogen donors (Schiff bases/amides).[1][2]
Reactivity Map:
Site A (C2-COOH): Metal binding (N,O-chelation) or amide/ester coupling.[1][2]
Site B (C3/C5-NH₂): Schiff base condensation, urea formation, or heterocyclization.[1]
Site C (C6-Cl): Nucleophilic aromatic substitution (
While commercially available in milligram quantities, large-scale ligand synthesis requires in-house preparation.[1][2] The most robust route proceeds via the functionalization of 2-hydroxy-6-methyl-3,5-dinitropyridine.[1]
Workflow Diagram: Core Synthesis
Figure 1: Synthetic pathway from dinitropyridine precursor. Note the use of SnCl₂ for reduction to prevent dechlorination.[1]
This diagram illustrates the functional versatility of the scaffold.
Figure 2: Divergent synthesis pathways for ligand generation.[1]
References
Kleemann, H. W., et al. (2003).[1][2] "Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na+/H+ exchanger." Journal of Medicinal Chemistry.
Application Notes and Protocols for the Scalable Manufacturing of 3,5-Diamino-6-chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable manufacturing of 3,5-Diamino-6-chloropicolinic acid, a key intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable manufacturing of 3,5-Diamino-6-chloropicolinic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The proposed synthetic strategy is designed for adaptability from laboratory-scale research to industrial production, with a focus on process efficiency, safety, and scalability. Detailed protocols, process optimization considerations, and safety guidelines are presented to facilitate the successful implementation of this manufacturing process.
Introduction
3,5-Diamino-6-chloropicolinic acid is a vital building block in organic synthesis, particularly in the development of novel therapeutic agents and specialized agricultural chemicals. Its structural motif, featuring a di-aminated and chlorinated pyridine ring with a carboxylic acid functionality, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The growing demand for this intermediate necessitates the development of a robust and scalable manufacturing process that is both economically viable and environmentally responsible.
This application note outlines a proposed multi-step synthetic route, drawing upon established principles of pyridine chemistry and leveraging scalable reaction conditions. The causality behind the selection of reagents, solvents, and process parameters is explained to provide a deeper understanding of the underlying chemical principles.
Proposed Scalable Synthetic Pathway
The proposed manufacturing process for 3,5-Diamino-6-chloropicolinic acid is a three-step synthesis commencing from the readily available starting material, 3,5,6-trichloropicolinonitrile. The overall workflow is depicted in the following diagram:
Method
Protocols for the Handling and Storage of Sensitive Aminopicolinic Acid Derivatives
An Application Guide Abstract: Aminopicolinic acid derivatives are crucial building blocks in pharmaceutical and agrochemical research, valued for their unique chemical structures and biological activities.[1] However, t...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide
Abstract:
Aminopicolinic acid derivatives are crucial building blocks in pharmaceutical and agrochemical research, valued for their unique chemical structures and biological activities.[1] However, their sensitivity to environmental factors such as temperature, light, moisture, and pH necessitates rigorous handling and storage protocols to maintain their structural integrity and ensure experimental reproducibility. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing field-proven protocols and the scientific rationale behind them to ensure the long-term stability of these valuable compounds.
Introduction: The Imperative for Proper Handling
The reliability of any scientific study is fundamentally linked to the quality of its starting materials. For aminopicolinic acid derivatives, which often serve as key intermediates in complex synthetic pathways, chemical stability is paramount.[1] Improper storage can lead to degradation, introducing impurities that can confound biological assays, alter pharmacokinetic profiles, or derail synthetic campaigns entirely.
General principles of safe chemical storage—such as segregating incompatible materials, ensuring proper ventilation, and using appropriate containers—form the foundation of laboratory safety.[2][3] This document builds upon that foundation, providing specialized protocols tailored to the known sensitivities of the aminopicolinic acid scaffold.
Understanding the Chemical Sensitivities of Aminopicolinic Acid Derivatives
The stability of these compounds is influenced by several key factors. Understanding the causality behind these sensitivities is critical for designing effective storage strategies.
Light Sensitivity: Many aromatic compounds, including pyridine derivatives, can be susceptible to photo-oxidation. Energy from UV or even ambient light can promote the formation of reactive species, leading to discoloration and degradation. Therefore, protection from light is a universal requirement for these compounds.[4]
Temperature Sensitivity: Chemical degradation reactions, including hydrolysis and oxidation, are accelerated at higher temperatures.[2] While some derivatives are stable at room temperature, many require refrigeration or freezing to minimize degradation over time.
Moisture and pH Sensitivity (Aqueous Solutions): The presence of both an amino group and a carboxylic acid makes these molecules susceptible to reactions in aqueous environments, particularly when pH is not controlled.
Hydrolysis: Ester derivatives of related compounds are known to be susceptible to hydrolysis.[5]
Dimerization: Studies on similar structures, like 5-aminolevulinic acid, have shown that these molecules can undergo condensation reactions (dimerization) in buffered solutions, especially around physiological pH.[5] This is a critical consideration when preparing stock solutions for biological assays.
Atmospheric Oxidation: The pyridine ring and amino substituents can be susceptible to oxidation. For highly sensitive derivatives or for very long-term storage, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[6]
Protocol: Receipt and Initial Handling of New Compounds
Proper procedure begins the moment a new compound arrives at the facility.
Objective: To inspect, document, and correctly store a newly received aminopicolinic acid derivative.
Logbook or Laboratory Information Management System (LIMS).
Low-static weigh paper or weigh boat.
Spatula.
Procedure:
Don PPE: Before handling any chemical container, ensure appropriate PPE is worn.[8]
Visual Inspection: Examine the exterior packaging for any signs of damage. Upon opening, inspect the primary container for a secure seal and check for any visible changes in the material (e.g., discoloration, clumping).
Documentation: Record the compound name, CAS number, supplier, lot number, date of receipt, and manufacturer-stated storage conditions in your lab inventory system.
Confirm Storage Conditions: Cross-reference the supplier's recommendation on the container label and Safety Data Sheet (SDS) with the data in Table 1. If there is a discrepancy, always default to the manufacturer's specific instructions for that lot number.
Immediate Storage: Transfer the compound to the designated, temperature-controlled storage location immediately. Do not leave it on a lab bench.[9]
Storage Protocols for Solid Aminopicolinic Acid Derivatives
The primary goal for storing the solid (neat) compound is to protect it from light, moisture, and extreme temperatures.
Recommended Storage Conditions
The appropriate storage temperature can vary by the specific isomer and supplier. The following table summarizes common recommendations, but the manufacturer's label is the ultimate authority.
Note on Discrepancies: The conflicting recommendations highlight the importance of adhering to the specific supplier's guidance for the lot you have received, as purity and formulation may vary.
Workflow: Storage Decision-Making
The following workflow should be used to determine the appropriate storage location for any new aminopicolinic acid derivative.
Caption: Decision workflow for storing a new aminopicolinic acid derivative.
Protocol: Aliquoting for Long-Term Storage
To prevent degradation of the bulk supply from repeated warming and exposure to atmospheric moisture, aliquoting is strongly recommended.
Objective: To create smaller, single-use portions from a bulk supply of the solid compound.
Procedure:
Equilibration: Allow the main container to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold solid.
Work Area: Perform the aliquoting in an area with low humidity, such as a glove box or in a fume hood with a steady, gentle flow of dry air.
Dispense: Weigh the desired amount of the compound into smaller, appropriately labeled amber glass vials.
Inert Atmosphere (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before tightly sealing.
Storage: Store the aliquots at the recommended temperature (see Table 1). Store the main container under the same conditions.
Protocols: Preparation and Storage of Stock Solutions
Solutions are often far less stable than the solid compound.[5]
Objective: To prepare and store stock solutions in a manner that maximizes their stability and usable lifespan.
Sterile, amber-colored microcentrifuge tubes or cryovials.
Volumetric flasks and pipettes.
Procedure:
Solvent Selection: Consult the supplier's data sheet for recommended solvents. DMSO is a common choice for creating high-concentration initial stocks. For biological assays, subsequent dilutions in aqueous buffers are often required.
Dissolution: Add the chosen solvent to the pre-weighed solid compound. Use gentle vortexing or sonication if necessary to fully dissolve.
pH Adjustment (for Aqueous Solutions): If using an aqueous buffer, check the final pH. As stability can be pH-dependent, it is critical to record and maintain a consistent pH for all experiments.[5] Avoid strongly acidic or basic conditions unless experimentally required, as this can catalyze degradation.
Aliquoting: Immediately dispense the stock solution into single-use aliquots in labeled, light-protecting tubes (e.g., amber cryovials).
Storage:
Short-Term (1 month): Store at -20°C, protected from light.[12]
Long-Term (6 months): Store at -80°C, protected from light.[12]
Avoid Repeated Freeze-Thaw Cycles: These cycles can cause the compound to fall out of solution and accelerate degradation. Use a new aliquot for each experiment.
Potential Degradation Pathways & Troubleshooting
Visual inspection can often provide the first clue that a compound's integrity has been compromised.
Caption: Potential degradation pathways for sensitive aminopicolinic acid derivatives.
Troubleshooting Guide:
Observation
Potential Cause
Recommended Action
Solid Discoloration (e.g., yellowing)
Light exposure, oxidation.
Discard the material. Re-order and strictly follow light-protection and inert gas protocols.
Clumping or "oily" appearance of solid
Moisture absorption.
Compound may be compromised. For non-critical applications, dry under high vacuum. For critical use, discard and use a fresh, properly stored aliquot.
Precipitate in thawed stock solution
Poor solubility at low temp; freeze-thaw cycles.
Warm solution to 37°C and vortex gently. If it does not redissolve, it may indicate degradation. Prepare a fresh stock solution.
Inconsistent experimental results
Compound degradation.
Discard all existing stock solutions and solid aliquots that may have been mishandled. Prepare fresh solutions from a new, unopened aliquot of the solid.
Conclusion
The chemical integrity of sensitive aminopicolinic acid derivatives is not a passive state but one that requires active preservation through disciplined laboratory practice. By understanding the inherent sensitivities of these molecules and implementing the detailed handling and storage protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work, ensuring that the results obtained are a true reflection of the compound's activity.
References
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Google Cloud.
Best Practices for Proper Chemical Storage - The Synergist. (n.d.). American Industrial Hygiene Association.
Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Google Cloud.
Chemical Storage Solutions: Best Practices for Safe Handling and Preservation. (2024, May 10). Google Cloud.
2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
2-picolinic acid - Sdfine. (n.d.). Sdfine.
The degradation of 2-picolinic acid. (2022, June 13). ChemicalBook.
2-Picolinic acid. (n.d.). Santa Cruz Biotechnology.
SAFETY DATA SHEET - Picolinic acid. (2010, November 16). Fisher Scientific.
SAFETY DATA SHEET - PICOLINIC ACID. (2018, July 23). Spectrum Chemical.
4-Aminopicolinic acid. (n.d.). ChemScene.
3-Aminopicolinic acid. (n.d.). Chem-Impex.
CAS 23628-31-1: 6-Aminopicolinic acid. (n.d.). CymitQuimica.
Kaliszewski, M., Kwaśny, M., Kamiński, J., Dabrowski, Z., & Burdziakowska, E. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica, 61(1), 15–19.
Technical Support Center: Optimizing the Synthesis of 3,5-Diamino-6-chloropicolinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of 3,5-diamino-6-chloropicolinic acid (CAS: 465513-12-6). This c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in the synthesis of 3,5-diamino-6-chloropicolinic acid (CAS: 465513-12-6). This compound is a critical pyridine bioisostere of amiloride, utilized extensively in the development of Sodium-Hydrogen Exchanger (NHE) inhibitors for intracellular pH regulation[1].
The most notorious bottleneck in this workflow is the final step: the oxidation of the precursor 3,5-diamino-2-chloro-6-methylpyridine to the target carboxylic acid[2]. Oxidizing a methyl group on an electron-rich, diamino-substituted pyridine ring without destroying the ring itself requires precise mechanistic control. This guide is designed to move beyond basic recipes, providing you with the causality behind the chemistry so you can build a self-validating, high-yield protocol.
Synthetic Workflow & Mechanistic Bottlenecks
The synthesis of 3,5-diamino-6-chloropicolinic acid is a multi-step process starting from 2-amino-6-methylpyridine. While the early nitration, chlorination, and reduction steps are generally robust, the final oxidation step (highlighted in red below) is where most yield losses occur due to over-oxidation and ring cleavage.
Figure 1: Synthesis pathway of 3,5-diamino-6-chloropicolinic acid highlighting the oxidation step.
To achieve high yields, the oxidation must be performed under strictly buffered conditions[2]. Below is the field-proven methodology.
Reagents:
3,5-Diamino-2-chloro-6-methylpyridine (1.0 eq)
Potassium Permanganate (
) (4.5 eq)
Magnesium Sulfate (
) (3.0 eq)
Sodium Hydroxide (
) (0.1 eq)
Distilled Water
Step-by-Step Methodology:
Substrate Suspension: Suspend 3,5-diamino-2-chloro-6-methylpyridine (1.0 eq) in distilled water (approx. 10 mL per gram of substrate).
Buffer Initiation: Add
(0.1 eq) to slightly solubilize the substrate, immediately followed by (3.0 eq).
Causality: The
acts as an in-situ buffer. As reduces, it generates hydroxide ions (). reacts with these ions to form insoluble , preventing the pH from spiking into highly alkaline territory which would degrade the diamino core.
Thermal Equilibration: Heat the suspension to 75–80 °C under vigorous mechanical stirring.
Controlled Oxidation: Add
(4.5 eq) portion-wise over a period of 2 hours.
Causality: Portion-wise addition prevents thermal runaway and limits the instantaneous concentration of the strong oxidant, protecting the electron-rich pyridine ring from oxidative cleavage.
Maturation: Maintain stirring at 80 °C for an additional 2.5 hours (total reaction time of 4.5 hours)[2].
Filtration: Filter the hot reaction mixture through a pad of Celite to remove the precipitated manganese dioxide (
) and magnesium hydroxide (). Wash the filter cake thoroughly with hot water.
Isoelectric Precipitation (Critical Workup): Cool the filtrate to 0–5 °C. Using a calibrated pH meter, carefully titrate the solution with 2M
to exactly pH 3.5 .
Causality: The target molecule is an amphoteric amino acid. At pH > 6, it remains soluble as a carboxylate salt; at pH < 2, it dissolves as an ammonium salt. Adjusting to its isoelectric point (pI ~3.5) forces the compound to rapidly crystallize.
Isolation: Filter the precipitated product, wash with ice-cold water, and dry under high vacuum at 40 °C.
Quantitative Yield Optimization Data
The table below summarizes the causal relationship between reaction parameters and final isolated yields. Use this data to benchmark your own process deviations.
Parameter Variation
Temp (°C)
(Eq)
Addition Strategy
Isolated Yield (%)
Purity (HPLC, %)
Primary Failure Mode
Standard (Unbuffered)
80
0
All at once
12%
65%
Ring cleavage / Tar formation
Buffered, Batch
80
3.0
All at once
35%
82%
Over-oxidation of amino groups
Low Temp, Buffered
50
3.0
Over 2 hours
15%
99%
Incomplete methyl conversion
Optimized Protocol
80
3.0
Over 2 hours
68%
>98%
Stable, high-yield conversion
Troubleshooting FAQs
Q1: My reaction mixture turns into an intractable black tar during the
oxidation. What is happening?A: You are experiencing base-catalyzed oxidative degradation. The oxidation of a methyl group by generates hydroxide ions. In unbuffered, highly alkaline conditions at 80 °C, the electron-rich 3,5-diaminopyridine ring becomes highly susceptible to oxidative cleavage and polymerization. Ensure you are using the buffering system described in the protocol to lock the pH in a mildly alkaline, safe window (pH 8-9)[2].
Q2: I am seeing incomplete conversion of the starting material even after 4.5 hours. Should I increase the temperature to 95 °C?A:No. Increasing the temperature beyond 85 °C will accelerate the degradation of your product much faster than it accelerates the oxidation of the methyl group. Incomplete conversion is usually a mass-transfer issue. Because the reaction is a heterogeneous solid-liquid mixture, ensure you are using vigorous mechanical stirring (not just a small magnetic stir bar) and verify that your
is fresh and finely powdered.
Q3: The reaction went to completion by HPLC, but I recovered almost no product after filtering the
and working up the aqueous layer. Where is my product?A: Your product is likely still in the aqueous mother liquor. 3,5-Diamino-6-chloropicolinic acid is amphoteric. If you simply acidified the solution blindly without a pH meter, you likely overshot the isoelectric point. If the pH drops below 2.0, the amino groups protonate, and the molecule becomes highly water-soluble again. You must perform an isoelectric point precipitation by carefully titrating to exactly pH 3.5.
Q4: I am detecting a significant impurity that lacks the chlorine atom (dechlorination). How do I prevent this?A: Nucleophilic aromatic substitution (
) of the chlorine atom by hydroxide ions can occur if the local concentration of is too high. This is another reason the buffer is mandatory. Additionally, ensure that your preceding reduction step (from 2-chloro-6-methyl-3,5-dinitropyridine) was fully complete. The dinitro intermediate is extremely prone to dechlorination; if it carries over into the basic oxidation step, it will rapidly lose its chlorine atom.
References
1.[1] Laeckmann, D., Rogister, F., Dejardin, J. V., Prosperi-Meys, C., Géczy, J., Delarge, J., & Masereel, B. "Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na(+)/H(+) exchanger." Bioorganic & Medicinal Chemistry, 10(6), 1793-1804 (2002). URL:[Link]
2.[2] Molaid Chemical Database. "3,5-diamino-6-chloropyridine-2-carboxylic acid (CAS: 465513-12-6) Synthesis and Reaction Pathways." URL:
Technical Support Center: Troubleshooting Solubility of 3,5-Diamino-6-chloropicolinic Acid
The following technical support guide addresses the solubility challenges associated with 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6), a functionalized pyridine derivative often utilized as a scaffold in agroche...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the solubility challenges associated with 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6), a functionalized pyridine derivative often utilized as a scaffold in agrochemical synthesis (e.g., arylpicolinate herbicides) and medicinal chemistry.
Current Status: Operational
Topic: Solubility Optimization & Stock Solution Preparation
Applicable Compound: 3,5-Diamino-6-chloropicolinic acid (Free Acid & Salt Forms)
Executive Summary: The "Zwitterionic Trap"
The Core Issue:
Researchers often report that 3,5-Diamino-6-chloropicolinic acid fails to dissolve in neutral water (pH 7.0), resulting in a persistent suspension or "crashing out" upon dilution.
The Chemical Cause:
This molecule is an ampholyte (zwitterion).[1] It possesses:
Acidic Domain: The carboxylic acid group at position C2 (
).
Basic Domain: The pyridine nitrogen and the exocyclic amino groups at positions C3 and C5.
At neutral pH, the molecule exists largely in its zwitterionic state (deprotonated carboxylate
and protonated amine/pyridine ). In this state, the net charge is zero, and the crystal lattice energy is maximized due to strong intermolecular ionic bonding, making it thermodynamically resistant to dissolution.
The Solution:
Solubility is kinetically and thermodynamically favorable only when the molecule is forced into a charged species (cationic at low pH or anionic at high pH).[1]
Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Solubility Decision Tree.[1] Select the protocol based on your downstream application to avoid precipitation.
Frequently Asked Questions (Technical Q&A)
Category 1: pH-Dependent Solubility
Q: I added the powder to water and sonicated for 30 minutes, but it won't dissolve. Is the compound degraded?A: No, the compound is likely intact. You are observing the isoelectric insolubility .
Mechanism: At the isoelectric point (pI), the zwitterion dominates.[1] Water molecules struggle to solvate the neutral zwitterion against the strong crystal lattice forces.
Fix: Adjust the pH.
For Anionic Solubility (Recommended): Add 1M NaOH dropwise.[1] As the pH rises above the pKa of the carboxylic acid (approx pH 4-5) and deprotonates the amines, the molecule becomes a soluble anion.[1]
For Cationic Solubility: Add 1M HCl. This protonates the basic nitrogen centers, creating a soluble cation.
Q: What is the maximum solubility I can achieve?A:
pH Adjusted (> pH 9 or < pH 2): > 50 mg/mL is typically achievable.[1]
DMSO: > 100 mg/mL.
Category 2: Stock Solutions & Stability
Q: Can I store a stock solution in 1M NaOH?A:Caution is advised. While 3,5-Diamino-6-chloropicolinic acid is stable in mild base, long-term storage in strong alkali (pH > 12) may lead to:
Hydrolysis: The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (
) by hydroxide ions over time, potentially converting it to the 6-hydroxy derivative [1].
Oxidation: Amino groups are sensitive to oxidation in air, especially in alkaline solutions.
Recommendation: Prepare fresh or store at -20°C. If storing liquid stocks, use DMSO or a buffered solution at pH 8.0, not strong 1M NaOH.
Q: Is DMSO a safe cosolvent for biological assays with this compound?A: Yes, but watch for "Crash-out" upon dilution.
If you make a 100 mM stock in DMSO and dilute 1:1000 into PBS (pH 7.4), the final concentration is 100 µM.[1] At this low concentration, it should remain soluble.
Risk: If you dilute into a low-pH buffer (pH 5-6), you may unknowingly approach the isoelectric point, causing micro-precipitation that can give false negatives in assays.
Validated Experimental Protocols
Protocol A: Preparation of a 50 mM Aqueous Stock (Base Method)
Use this for cell culture or neutral/basic HPLC mobile phases.[1]
Weighing: Weigh 93.8 mg of the powder into a 15 mL conical tube.
Suspension: Add 8.0 mL of Milli-Q water. The powder will likely not dissolve; vortex to create a suspension.
Titration: While monitoring the solution (visually or with a probe), add 1.0 M NaOH in 50 µL increments .
Observation: Vortex after each addition. The solution should turn clear as the pH passes 8.0.
Final Adjustment: Once clear, check the pH. If it is extremely high (>11), back-titrate carefully with dilute HCl to pH 8.0–9.0.[1]
Volume Make-up: Add water to a final volume of 10.0 mL.
Filtration: Sterilize using a 0.22 µm PES syringe filter (Nylon is also acceptable).[1]
Protocol B: Preparation of HPLC Standards (Acid Method)
Use this if your HPLC method uses 0.1% Formic Acid or TFA.[1]
Rationale: If your mobile phase is acidic, injecting a basic sample (Protocol A) can cause peak splitting or precipitation inside the injector loop.[1]
Step-by-Step:
Weigh the target amount of compound.
Dissolve initially in a small volume of Methanol (MeOH) or Acetonitrile (MeCN) (e.g., 10% of final volume).[1]
Add water containing 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to volume.[1]
The acidic environment ensures the molecule remains protonated (cationic) and soluble.[1]
Quantitative Data Summary
Solvent System
Estimated Solubility
Primary Species
Stability Risk
Water (pH 7)
< 1 mg/mL (Poor)
Zwitterion (Neutral)
High (Precipitation)
Water (pH 10, NaOH)
> 50 mg/mL
Anion ()
Moderate (Oxidation/Hydrolysis)
Water (pH 1, HCl)
> 50 mg/mL
Cation ()
High (Acid Hydrolysis long-term)
DMSO
> 100 mg/mL
Neutral
Excellent (Store at -20°C)
Ethanol
~ 5-10 mg/mL
Neutral
Moderate
Mechanistic Visualization: Species Distribution
Understanding the protonation state is critical for predicting solubility.
Figure 2: Protonation States vs. pH. The "Insoluble Aggregate" zone corresponds to the zwitterionic state found in neutral water.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452119, 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Analogous Structure & Properties). Retrieved March 6, 2026 from [Link][1]
Robie, D. et al. Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved March 6, 2026 from [Link](General reference for picolinic acid solubility trends).[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3,5-Diamino-6-chloropicolinic acid before handling.
Minimizing byproduct formation during chlorination of diaminopicolinic acid
Case ID: T-DPA-CL-001 Status: Active Subject: Minimizing byproduct formation (tars, regio-isomers, and over-chlorination) during the synthesis of chlorinated diaminopicolinic acid derivatives.[1] Executive Summary: The R...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: T-DPA-CL-001
Status: Active
Subject: Minimizing byproduct formation (tars, regio-isomers, and over-chlorination) during the synthesis of chlorinated diaminopicolinic acid derivatives.[1]
Executive Summary: The Reactivity Paradox
The chlorination of diaminopicolinic acid presents a classic synthetic paradox. The two amino groups strongly activate the pyridine ring, making it highly susceptible to electrophilic aromatic substitution (the desired pathway). However, this same electron density makes the molecule prone to oxidative degradation (tarring) and N-chlorination (formation of unstable chloramines).
Successful chlorination requires a "Goldilocks" zone: Protonation Control . You must maintain a sufficiently acidic environment to partially protonate the amino groups—protecting them from oxidation—while leaving enough free amine character (or relying on the equilibrium) to direct the incoming chlorine to the correct ring position.
Diagnostic Troubleshooting Matrix
Use this table to identify the root cause of your specific impurity profile.
Symptom
Probable Cause
Mechanism
Corrective Action
Black/Brown Tar
Oxidative Polymerization
Free amino groups react with to form N-chloro radicals, leading to azo-linkages and polymerization.[1]
Increase Acidity: Ensure the reaction medium is strongly acidic (e.g., HCl matrix) to keep amines protonated ().Lower Temp: Maintain .
Over-Chlorination
Fast Kinetics
The substrate is too activated; the second chlorine adds faster than the first can be isolated.
Stoichiometry Control: Use a slight deficit of (0.95 eq) initially.Dilution: Increase solvent volume to slow bimolecular collision rates.[1]
Positional Isomers
Thermodynamic Control
High temperatures allow chlorine to attack thermodynamically stable but kinetically slower positions.[1]
Kinetic Control: Lower reaction temperature ().Catalyst Check: If using Lewis acids (), reduce loading as they can scramble selectivity.[1]
Loss of Yield
Decarboxylation
High temperature + Acid leads to loss of from the picolinic acid moiety.
Thermal Limit: Do not exceed during workup/isolation.Avoid Prolonged Reflux.
Mechanistic Pathway & Visualization
The following diagram illustrates the bifurcation between the desired ring chlorination and the destructive oxidation pathways.
Figure 1: Reaction pathway bifurcation.[1] The "Green Route" requires acidic protection of the amine; the "Red Route" (Tar) occurs when free amines are exposed to chlorine.
Optimized Experimental Protocol
Objective: Monochlorination of Diaminopicolinic Acid while suppressing tar.
Scale: Laboratory (10g basis).
Reagents & Equipment:
Diaminopicolinic Acid (1.0 eq)
Hydrochloric Acid (37%, aqueous) – Acts as solvent and proton source.
Chlorine Gas (
) or Sulfuryl Chloride () – Controlled electrophile.
Vessel: Jacketed glass reactor with overhead stirring (crucial for gas dispersion).[1]
Step-by-Step Workflow:
Acidic Dissolution (The "Protection" Step):
Charge the reactor with 37% HCl (approx. 10-15 volumes relative to substrate).[1]
Slowly adjust pH if necessary (depending on downstream steps), but generally, isolating the hydrochloride salt by filtration (if solid) or concentration is preferred to avoid neutralizing the amine in the presence of residual oxidants.
Frequently Asked Questions (FAQs)
Q: Why can't I just use simple chlorinated solvents (DCM/Chloroform)?A: In non-protic solvents, the amino groups remain "free" (unprotonated). Free amines react with chlorine to form N-chloro species (
).[1] These are unstable and decompose into radicals, leading to the dark "tars" you are observing.[1] You must use a solvent system that buffers the amine, such as aqueous HCl or acetic acid [3].[1]
Q: I am seeing a byproduct with M+34 mass. What is it?A: This is likely the monochlorinated regio-isomer or a result of hydrodechlorination if you are using reduction steps later.[1] If you see M+70, you have over-chlorinated (added two chlorines).[1] Check your stoichiometry; ensure you are not using >1.05 equivalents of
Q: Can I use N-chlorosuccinimide (NCS) instead of Chlorine gas?A: Yes, NCS is a "softer" chlorinating agent and easier to handle on a small scale.[1] It often improves regioselectivity and reduces tar because it releases chlorine slowly.[1] However, it is more expensive for scale-up.[1]
Q: How do I remove the color (tar) if it has already formed?A: Activated carbon treatment is the standard remedy. Dissolve the crude product in acidic water, treat with 5% wt/wt activated carbon at 50°C for 30 minutes, and filter through Celite.
References
Process for the chlorination of pyridine derivatives. US Patent 3,153,044.[1] (Demonstrates the necessity of acidic media to prevent tar formation during aminopyridine chlorination). Link
Minimizing tar formation in pyridine chlorination. US Patent 2,391,745.[1] (Discusses the use of water vapor and temperature control to suppress carbonaceous byproducts). Link
Dechlorination of pyridines in acidic mediums. US Patent 6,184,384.[1] (Provides context on the stability of chlorinated aminopyridines in acidic/alkanoic acid media). Link
Picloram Synthesis Analysis. (General overview of chlorinating aminopicolinic acid derivatives). Link
Optimizing pH conditions for the extraction of 3,5-Diamino-6-chloropicolinic acid
This guide serves as a specialized technical resource for the extraction and isolation of 3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6). Note on Chemical Identity: This guide specifically addresses the pyridine d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical resource for the extraction and isolation of 3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6).
Note on Chemical Identity: This guide specifically addresses the pyridine derivative (picolinic acid core), a structural analog to herbicides like Picloram and Aminopyralid. Do not confuse this with the pyrazine derivative (used in Amiloride synthesis), as the solubility profiles differ significantly.
Module 1: The Chemistry of Solubility (The "Why")
To optimize extraction, you must visualize the molecule not as a static solid, but as a dynamic species that changes charge based on pH. This molecule is a zwitterionic ampholyte .
The Acidic Domain (pH < 1.5): The pyridine nitrogen and amino groups are protonated (
). The molecule exists as a soluble cationic salt (e.g., hydrochloride). Result: High water solubility; no precipitation.
The Isoelectric Window (pH 2.0 – 3.5): The net charge approaches zero. The carboxylic acid is deprotonated (
) while the ring nitrogen/amines retain positive character, forming a zwitterion. Lattice energy dominates solvation energy. Result: Minimum solubility; maximum precipitation.
The Basic Domain (pH > 5.0): The carboxylic acid is fully ionized (
) and the amino groups lose their protons. The molecule exists as a soluble anionic salt. Result: High water solubility; no precipitation.
Visualization: The Solubility "U-Curve"
The following diagram illustrates the critical "Sweet Spot" for isolation.
Module 2: Optimized Isolation Protocol
Objective: Isolate high-purity free acid from an alkaline reaction mixture (e.g., following ammonolysis of a chloro-picolinic precursor).
Step-by-Step Methodology
Step
Action
Technical Rationale
1
Clarification
Filter the alkaline reaction mixture (pH > 9) through Celite to remove insoluble byproducts (e.g., metallic salts, char) before acidification.
2
Thermal Conditioning
Heat the filtrate to 50–60°C . Acidifying a cold solution often traps impurities in the crystal lattice (occlusion) and yields amorphous "goo" instead of crystals.
3
Gradient Acidification
Slowly add 6M HCl (or H₂SO₄) with vigorous stirring. Drop pH to 4.5 first. Pause for 10 minutes. This allows kinetic equilibration of the first protonation event.
4
Targeting the pI
Continue acidifying dropwise until pH 2.2 – 2.5 is reached. Do not overshoot.
5
Crystallization
Once at pH 2.2, cool the mixture slowly to 5°C over 2 hours (ramp rate: ~0.5°C/min). This promotes large, filterable crystal growth.
6
Isolation
Filter via vacuum. Wash the cake with ice-cold water (displacement wash) followed by a minimal volume of cold isopropanol (to remove organic impurities).
Module 3: Troubleshooting & FAQs
Q1: I acidified the mixture to pH 0 to ensure everything precipitated, but my yield is near zero. What happened?
Diagnosis: You overshot the Isoelectric Point.
Explanation: At pH 0, the amino groups and pyridine nitrogen become fully protonated, forming a soluble hydrochloride salt.
Fix: Back-titrate with 50% NaOH or NH₄OH. Watch for cloudiness (nucleation) around pH 1.5. Stop exactly at pH 2.2.
Q2: The product is oiling out as a sticky gum instead of crystals.
Diagnosis: "Oiling out" usually occurs when the concentration of organic impurities is high or the temperature is too low during the initial acidification.
Fix:
Re-dissolve the gum by raising pH to >9 and heating to 60°C.
Add a seed crystal of pure product if available.
Perform the acidification hot (60°C). The product is more likely to crystallize than oil out at higher energy states. Cool only after a solid suspension has formed.
Q3: Can I extract this molecule into Ethyl Acetate or DCM?
Diagnosis: Standard liquid-liquid extraction (LLE) is inefficient for this zwitterion.
Explanation: In its neutral state, the high polarity of the zwitterion (internal salt) prevents partitioning into non-polar organic solvents.
Fix:
Option A (Reactive Extraction): Use n-Butanol (more polar) at pH 2.5.
Option B (Ion Pairing): If you must use organics, add an ion-pairing agent (like Tetrabutylammonium bromide) and extract at pH 7, though this complicates downstream purification. Precipitation (Module 2) is superior for purity.
Troubleshooting Decision Tree
Module 4: Quantitative Reference Data
Parameter
Value / Condition
Notes
Target Isolation pH
2.0 – 2.5
Critical control point. Use a calibrated pH meter, not paper.
pKa (COOH)
~ 2.2 (Estimated)
Acidic due to electron-withdrawing Chlorine at C6.
pKa (Pyridine N)
~ 1.5 - 2.5 (Estimated)
Suppressed by Cl, boosted by Amino groups.
Solubility (Water)
< 0.5 g/L at pH 2.5
Highly soluble at pH < 1 and pH > 5.
Thermal Stability
Stable < 100°C
Avoid prolonged boiling at pH < 1 (risk of decarboxylation).
Removing metal catalyst residues from 3,5-Diamino-6-chloropicolinic acid samples
Technical Support Center: Metal Catalyst Scavenging for 3,5-Diamino-6-chloropicolinic Acid Derivatives Welcome from the Senior Application Scientist Welcome to the Technical Support Center. In pharmaceutical and agrochem...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Metal Catalyst Scavenging for 3,5-Diamino-6-chloropicolinic Acid Derivatives
Welcome from the Senior Application Scientist
Welcome to the Technical Support Center. In pharmaceutical and agrochemical development, removing transition metal catalysts (like Palladium, Copper, or Cobalt) from pyridine-based active ingredients is a notorious bottleneck. 3,5-Diamino-6-chloropicolinic acid presents a "perfect storm" for metal retention. This guide bridges the gap between coordination chemistry theory and process-scale reality, providing self-validating protocols to achieve <5 ppm metal limits in compliance with ICH Q3D regulatory guidelines[1].
Mechanistic Insight: The "Why" Behind the Challenge
Why does standard silica or carbon filtration fail for 3,5-diamino-6-chloropicolinic acid? The answer lies in thermodynamics.
Picolinic acid (pyridine-2-carboxylic acid) is a classic bidentate ligand. The nitrogen atom in the pyridine ring and the adjacent carboxylate oxygen form a highly stable, thermodynamically favored 5-membered chelate ring with transition metals like Pd(II) and Cu(II)[2]. Furthermore, the amino groups at the 3 and 5 positions can participate in secondary coordination or intermolecular hydrogen bonding, creating highly soluble polymeric metal-API complexes.
To strip the metal from this API, you cannot rely on weak physisorption. You must use a scavenger with a higher thermodynamic affinity for the metal. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Pd(II) require soft donors like sulfur (thiols or thioethers). Therefore, chemisorption using trimercaptotriazine (TMT) or L-cysteine is mechanistically required to outcompete the API and break the chelate[3][4].
Workflow Diagram: Metal Scavenging Decision Tree
Decision tree for selecting Pd/Cu scavenging workflows based on reaction scale.
Troubleshooting & FAQs
Q1: I treated my reaction mixture with activated carbon and silica gel, but ICP-MS still shows 400 ppm Pd. Why?A: Activated carbon and silica rely on weak physisorption (van der Waals forces). The thermodynamic stability of the Pd-picolinate chelate is far stronger than the binding affinity of bare silica. You must use a chemisorption approach using functionalized scavengers like MP-TMT (macroporous polystyrene-bound trimercaptotriazine)[5] or L-cysteine[6] to outcompete the API for the metal.
Q2: I scaled up the L-cysteine wash, but I observed a white, insoluble precipitate, and metal scavenging efficiency dropped drastically. What happened?A: This is a classic scale-up failure caused by the oxidative dimerization of L-cysteine to L-cystine (a disulfide) in the presence of atmospheric oxygen and heat[7]. L-cystine lacks the free thiol required to effectively chelate Pd(II).
Solution: Prepare the aqueous L-cysteine solution using degassed water and perform the wash under a strict nitrogen atmosphere[7].
Q3: Will basic ion-exchange resins work for Pd removal?A: While basic polyamine-functionalized resins can bind Pd, your API is 3,5-diamino-6-chloropicolinic acid. The carboxylic acid moiety (pKa ~ 1-2) will deprotonate and bind strongly to basic resins, leading to massive API yield loss. Stick to neutral, sulfur-based scavengers (like TMT) or pH-controlled aqueous washes[3][4].
Q4: How do I accurately measure the residual metal during process optimization?A: While fluorescent sensors exist for rapid, high-throughput screening of scavenger efficiency[8][9], regulatory compliance requires Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) after microwave digestion of the API to ensure levels are below the 5-10 ppm threshold[10].
Quantitative Data: Scavenger Comparison Matrix
To assist in your experimental design, the following table summarizes the performance of common scavengers against strongly chelating picolinic acid derivatives.
Scavenger Type
Mechanism
Optimal Scale
Pd Binding Affinity
API Recovery (%)
Typical Residual Pd (ppm)
Activated Carbon
Physisorption
Any
Low
70 - 85%
100 - 500 ppm
Silica Gel
Physisorption
Lab
Low
80 - 90%
200 - 600 ppm
MP-TMT Resin
Chemisorption (Thiol)
Lab to Pilot
Very High
> 95%
< 5 ppm
L-Cysteine (Aq)
Chemisorption / Extraction
Process / Kilo
High
> 90%
< 10 ppm
Validated Experimental Protocols
Protocol A: Lab-Scale Scavenging using Macroporous TMT Resin (MP-TMT)
Best for: <100g scale where resin cost is negligible compared to API value.
Preparation: Dissolve the crude 3,5-diamino-6-chloropicolinic acid in a suitable polar aprotic solvent (e.g., THF, DMF, or DMAc) to achieve a concentration of ~0.1 M.
Resin Addition: Add 3 to 5 molar equivalents of Biotage MP-TMT resin (loading ~0.66 mmol/g) relative to the theoretical total palladium content[5].
Incubation: Stir the suspension gently at room temperature for 12 to 24 hours. Note: Do not use a magnetic stir bar at high speeds to avoid grinding the resin matrix.
Filtration: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 column volumes of the reaction solvent to ensure full API recovery.
Isolation: Concentrate the filtrate under reduced pressure and proceed to crystallization.
Protocol B: Process-Scale Palladium Scavenging using L-Cysteine (Anaerobic)
Best for: Multikilogram scale where cost-efficiency and scalability are paramount.
Anaerobic Preparation: Degas all water by sparging with nitrogen for 30 minutes. Prepare a 10% w/v solution of L-cysteine in the degassed water[7].
Reaction Quench: Upon completion of the cross-coupling reaction, adjust the temperature of the organic mixture (e.g., in DMAc or 2-BuOH) to 85 °C under a strict nitrogen atmosphere[7].
Scavenger Addition: Add 0.1 to 0.5 equivalents of the aqueous L-cysteine solution dropwise to the organic mixture[7].
Digestion: Stir the biphasic mixture at 85 °C for 1 hour. The high temperature and thiol presence will break the Pd-picolinate chelate.
Phase Separation: Allow the layers to settle and separate the aqueous layer at 40 °C. The Pd-cysteine complex partitions into the aqueous waste[6][7].
Crystallization: Add water (anti-solvent) to the organic layer and cool gradually to 25 °C over 12 hours to crystallize the purified API[7].
References
[11] Economidou, M., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. 11
[1] Biotage. "How to Remove Palladium in three easy steps." Biotage Application Notes. 1
[2] "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility." PubMed. 2
[8][9] Arbor Assays. "Palladium Detection for API Purification." Arbor Assays Technical Bulletins. 8
[10] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ResearchGate.10
[3] Rosso, V. W., et al. "Removal of palladium from organic reaction mixtures by trimercaptotriazine." Organic Process Research & Development, ACS Publications. 3
Technical Support Center: Stabilization & Drying of 3,5-Diamino-6-chloropicolinic Acid (DACP)
Status: Operational Role: Senior Application Scientist Topic: Thermal Instability & Drying Protocols Introduction Welcome to the Technical Support Hub for 3,5-Diamino-6-chloropicolinic acid (DACP) . If you are accessing...
Welcome to the Technical Support Hub for 3,5-Diamino-6-chloropicolinic acid (DACP) .
If you are accessing this guide, you are likely experiencing yield loss, purity degradation (browning), or mass balance inconsistencies during the isolation and drying of DACP. This intermediate is structurally predisposed to thermal decarboxylation and oxidative degradation due to the "push-pull" electronic effects of the electron-donating amino groups at positions 3 and 5 against the electron-withdrawing chlorine at position 6 and the pyridine nitrogen.
This guide provides the mechanistic "Why" and the procedural "How" to resolve these instability issues.
Module 1: Diagnostic Hub (Troubleshooting)
Q1: My material turns from pale yellow to dark brown/black during vacuum drying. Is this normal?A: No. This indicates oxidative degradation .
Cause: The 3,5-diamino moiety is highly electron-rich and susceptible to oxidation by atmospheric oxygen, especially when heated.
Immediate Action: Ensure your vacuum oven has a strict nitrogen bleed (inert atmosphere). Do not dry in air, even at low temperatures.
Q2: I am losing significant mass (10-15%) beyond the expected moisture content. Where is it going?A: You are likely observing thermal decarboxylation .
Cause: Picolinic acids with electron-donating groups (like -NH2) at the 3-position are chemically primed to lose CO2. This reaction is catalyzed by heat and facilitated by residual water.
The Trap: As you heat the wet cake to remove water, the hot water actually accelerates the degradation before it evaporates.
Q3: The melting point of my dried solid is depressed (e.g., <150°C or broad range).A: This confirms contamination with decarboxylated by-products (2-amino-3-chloro-6-aminopyridine derivatives).
Module 2: The Mechanistic "Why"
To solve the problem, you must understand the enemy. DACP instability is driven by two competing pathways.
1. The Hammick Mechanism (Decarboxylation)
Picolinic acids decarboxylate via the formation of an ylide intermediate.[1][2]
The Trigger: The proton on the carboxylic acid transfers to the pyridine nitrogen (zwitterion formation).
The Catalyst: Water molecules bridge the carboxylate and the ring nitrogen, lowering the energy barrier for CO2 release.
The 3-Amino Effect: The amino group at position 3 destabilizes the ground state of the acid due to steric repulsion with the carboxyl group, making ejection of CO2 energetically favorable.
2. Oxidative Polymerization
The ortho and para diamine orientation makes the ring electron-rich, similar to phenylenediamines. Heat + Oxygen leads to radical formation and subsequent polymerization (tar formation).
Visualizing the Instability Pathways
Figure 1: Thermal degradation pathways of DACP showing the critical role of water and oxygen.
Module 3: Optimized Drying Protocols
Do not use a standard convection oven. Choose one of the following methods based on your equipment availability.
Best for: Small batches (<100g) with low residual solvent.
Preparation: Spread the wet cake thinly (max 2 cm depth) on trays.
Inerting: Purge the vacuum oven with Nitrogen (N2) for 15 minutes before heating.
Vacuum: Apply vacuum gradually to reach <50 mbar.
Heating: Ramp temperature slowly.
Set Point:45°C (Absolute Max: 50°C).
Note: Do not rush. High skin temperature on the tray will trigger decarboxylation at the contact surface.
Duration: Dry until constant weight.
Cooling: Cool to <25°C under vacuum/N2 before breaking the seal.
Method B: Azeotropic Drying (Recommended for Scale-Up)
Best for: Large batches (>100g) or high water content. This method removes water rapidly at low temperatures, bypassing the "hot water" danger zone.
Slurry Formation: Suspend the wet DACP cake in a solvent that forms a low-boiling azeotrope with water.
Recommended Solvents:Toluene (BP 110°C, Azeotrope 85°C) or Isopropyl Acetate .
Note: Since DACP is thermally sensitive, Toluene requires vacuum distillation to keep the pot temperature low.
Vacuum Distillation:
Apply vacuum (e.g., 200-300 mbar) to lower the solvent boiling point to <50°C .
Distill off the water/solvent azeotrope.
Filtration: Once water is removed (checked by Karl Fischer titration), filter the solid.
Final Dry: The resulting solid now contains volatile organic solvent instead of water, which is easier to remove in a vacuum oven at 40°C without decarboxylation risks.
Comparative Data: Drying Method Efficiency
Parameter
Convection Oven (Air)
Vacuum Oven (Standard)
Azeotropic + Vac Dry
Temperature
60°C
45°C
40-45°C
Atmosphere
Air (O2 rich)
N2 / Vacuum
Solvent Vapor / Vacuum
Drying Time
12 Hours
24 Hours
6 Hours (Distillation) + 4 Hours (Dry)
Purity (HPLC)
< 90% (Brown)
~98%
> 99.5%
Yield Loss
High (Decarboxylation)
Low
Negligible
Color
Dark Brown
Tan/Yellow
Pale Yellow
Module 4: Decision Matrix & FAQs
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate drying protocol based on moisture content.
Frequently Asked Questions
Q: Can I dry the HCl salt instead of the free acid?A: Yes, and it is often more stable.
The anion of picolinic acid is generally more resistant to decarboxylation than the free acid or zwitterion in the solid state [1]. If your downstream chemistry tolerates the salt, isolate DACP as DACP-HCl . However, ensure you wash away excess free HCl, as strong acidity can degrade the amine groups over time.
Q: What is the absolute "Kill Temperature" for this compound?A: While melting points are often cited >180°C, significant decomposition rates (1-2% per hour) can be observed as low as 80°C in the presence of moisture [2]. Keep process temperatures strictly below 50°C to ensure robust quality.
Q: How should I store the dried material?A: Store in amber glass bottles (light sensitive) under Nitrogen headspace at <25°C.
References
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342–1347.
Fields, S. C., et al. (2001).[3] 3,5,6-Trichloropicolinic acid derivatives and their use as plant growth control agents and herbicides.[3][4] World Intellectual Property Organization, WO 01/51468 A1.
Pews, R. G. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid.[4][5][6][7] U.S. Patent No.[3][4][7] 4,336,384.[4]
Barton, J. A., & Nolan, P. F. (1989).[8] Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115.
Technical Support Center: Troubleshooting Decarboxylation in 3,5-Diamino-6-chloropicolinic Acid Workflows
Welcome to the Technical Support Center for handling 3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6)[1]. This highly functionalized pyridine derivative is a critical building block in agrochemical and pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6)[1]. This highly functionalized pyridine derivative is a critical building block in agrochemical and pharmaceutical synthesis[2][3]. However, researchers frequently encounter yield-destroying degradation due to its sensitivity to decarboxylation.
This guide provides authoritative mechanistic insights and field-proven, self-validating protocols to prevent unwanted thermal and acid-catalyzed CO₂ loss during your experiments.
Knowledge Base: The Mechanism of Degradation (The "Why")
To prevent degradation, you must first understand the causality behind it. Picolinic acids (pyridine-2-carboxylic acids) undergo thermal decarboxylation via the Hammick mechanism [4].
The vulnerability of 3,5-Diamino-6-chloropicolinic acid (3,5-DACP) lies in its ability to tautomerize into a zwitterion . When the pyridine nitrogen is protonated and the carboxylic acid is deprotonated, the positively charged nitrogen acts as a powerful electron sink. Upon heating, this drastically lowers the activation energy required to break the C-C bond, releasing CO₂ and forming a highly reactive ylide or carbanion intermediate[4][5]. The presence of the electron-withdrawing 6-chloro group further accelerates this process by stabilizing the resulting carbanion[5].
Figure 1: Hammick-type decarboxylation mechanism of 3,5-DACP via zwitterionic intermediate.
Diagnostic Workflows & Core Strategies
Depending on your required reaction conditions, you must deploy one of three core strategies to disrupt the Hammick pathway:
pH Modulation (The Anion Effect): The carboxylate anion decarboxylates at a fraction of the rate of the zwitterion because the lack of N-protonation prevents the formation of the reactive intermediate[5]. Maintaining pH > 7 is the simplest protective measure.
Divalent Metal Ion Passivation: If acidic conditions are unavoidable, adding divalent metal ions (e.g., Cu²⁺, Mg²⁺) inhibits decarboxylation[5]. These metals chelate the pyridine nitrogen and carboxylate oxygen, locking the conformation and geometrically preventing zwitterion formation.
Transient Esterification: For high-temperature reactions (>80 °C), the carboxylic acid must be masked as an ester. Esters cannot form the zwitterion and are thermally stable.
Figure 2: Decision tree for selecting a decarboxylation avoidance strategy based on conditions.
Quantitative Data: Decarboxylation Kinetics
Understanding the relative rates of degradation across different chemical states is critical for rational experimental design.
Table 1: Relative Decarboxylation Kinetics of Picolinic Acid Species
Chemical Species
Predominant pH Range
Relative Decarboxylation Rate
Mechanistic Rationale
Zwitterion (N-protonated)
1.0 – 4.0
Very High (~100x)
N-protonation acts as an electron sink, drastically lowering the activation energy for C-C bond cleavage.
Free Acid (Neutral)
~ 0 – 1.0
Moderate
Readily tautomerizes to the highly reactive zwitterion under thermal stress.
Carboxylate Anion
> 7.0
Very Low (1x)
Lack of N-protonation prevents the formation of the reactive Hammick intermediate.
Metal-Chelated Complex
Variable
Extremely Low (<0.1x)
Divalent metals lock the N and O atoms in a stable 5-membered ring, preventing zwitterion formation.
Use this protocol when downstream reactions (e.g., Suzuki couplings) require temperatures exceeding 80 °C.
Protection: Convert 3,5-DACP to its methyl ester using Methanol and a catalytic amount of H₂SO₄ at reflux.
High-Temp Reaction: Perform your required cross-coupling on the esterified intermediate.
Low-Temperature Deprotection:
Dissolve the intermediate in a 3:1 mixture of THF/MeOH.
Cool the flask to 0 °C using an ice bath.
Dropwise, add 1.5 equivalents of 1M LiOH (aq). Stir for 2 hours at 0 °C.
Carefully acidify to pH 4 using 1M HCl at 0 °C and extract immediately into Ethyl Acetate.
Validation Checkpoint: Analyze the organic layer via LC-MS. The mass should shift from M+14 (ester) to M (acid). The strict absence of an M-44 peak confirms that no decarboxylation occurred during the acidic quench.
Protocol B: Metal-Templated Acidic Amide Coupling
Use this protocol when an amide coupling must be performed under mildly acidic conditions where the zwitterion would normally form.
Chelation: Dissolve 3,5-DACP in anhydrous DMF. Add 1.05 equivalents of anhydrous CuCl₂. Stir for 15 minutes until a deep blue/green complex forms.
Coupling: Add your coupling reagent (e.g., EDC·HCl) and the target amine. Stir at room temperature. The copper locks the picolinic acid geometry, preventing CO₂ loss despite the acidic byproducts of the coupling agent.
Metal Removal: Quench the reaction with a saturated aqueous solution of EDTA (pH 8) and extract with Dichloromethane.
Validation Checkpoint: The aqueous phase will turn intensely blue (indicating the successful sequestration of Cu²⁺ into a Cu-EDTA complex). TLC of the organic phase will show a single spot corresponding to the desired amide, with no fast-running decarboxylated byproduct.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned dark, and LC-MS shows a major peak at M-44. What happened?A: You experienced thermal decarboxylation. A mass loss of 44 Da corresponds exactly to the loss of CO₂. Review your workflow and ensure you are not heating the free acid above 60 °C, especially in mildly acidic or polar aprotic solvents that stabilize the zwitterion.
Q: Why does my 3,5-DACP degrade even when stored as a solid in the chemical cabinet?A: Trace moisture and ambient heat can slowly drive tautomerization to the zwitterion over time. For long-term stability, 3,5-DACP must be stored strictly under an inert gas (nitrogen or argon) at 2–8 °C[3].
Q: Does the 6-chloro substituent make decarboxylation worse compared to unsubstituted picolinic acid?A: Yes. Electron-withdrawing groups at the 6-position stabilize the resulting ylide/carbanion intermediate formed during CO₂ loss. This significantly accelerates the rate of decarboxylation when the molecule is in its zwitterionic state[5].
Q: Can I use standard acidic workups (e.g., washing with 1M HCl)?A: Avoid prolonged exposure to strong acids at room temperature or above. If an acidic workup is absolutely required to protonate the product for extraction, perform it strictly at 0–4 °C and extract into the organic phase immediately to minimize the time the molecule spends in the highly reactive zwitterionic state.
Optimization of reaction temperature for aminopicolinic acid derivatives
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks wh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks when working with aminopicolinic acid derivatives.
Due to the unique electronic environment of the pyridine ring—coupled with the proximity of the carboxylic acid and amino groups—these molecules are highly sensitive to thermodynamic fluctuations. Understanding the causality behind experimental choices, particularly reaction temperature, is the difference between a high-yielding synthesis and a complex mixture of degraded byproducts.
This guide provides an authoritative, mechanistic approach to troubleshooting and optimizing temperature-dependent reactions involving aminopicolinic acids.
Part 1: Troubleshooting Guides & FAQs
Q1: I am losing my aminopicolinic acid starting material to a gaseous byproduct when heating my reaction mixture above 100°C. What is causing this degradation?A1: You are observing thermal decarboxylation governed by the Hammick mechanism[1]. Upon heating, α-picolinic acids spontaneously lose carbon dioxide to form a highly reactive carbene or ylide species known as the Hammick Intermediate[1]. For substituted derivatives like 3-aminopicolinic acid, the pH-rate profile is heavily influenced by initial protonation, but the thermal vulnerability remains absolute[2]. To prevent this, reactions involving the intact carboxylic acid moiety must be strictly maintained below 90°C, and ideally at room temperature, unless decarboxylation is your intended synthetic goal.
Q2: I am attempting an amide coupling with 3-aminopicolinic acid using HATU, but my yields are poor when I heat the reaction to 60°C to force completion. What is going wrong?A2: Heating uronium-based coupling reagents like HATU is a common but fatal kinetic error. While heat accelerates amide bond formation, it exponentially accelerates the degradation of the active ester intermediate and promotes the guanidinylation of your amine. Direct amide coupling of 3-aminopicolinic acid with an amine (e.g., 5-(aminomethyl)-2-fluorobenzonitrile) using HATU and DIPEA is highly efficient, but it must be conducted at room temperature (20–25°C) to maintain chemoselectivity and achieve high yields[3].
Q3: During the catalytic hydrogenation of 4-nitropicolinic acid N-oxide to 4-aminopicolinic acid, my reaction stalls or yields ring-reduced byproducts. How should I control the temperature?A3: The reduction of the nitro group and the N-oxide is highly exothermic. If the internal temperature is allowed to spike, the palladium catalyst will begin reducing the aromatic pyridine ring, leading to piperidine derivatives. Conversely, over-cooling will stall the reaction. The optimal condition is maintaining a strict 20–25°C environment under 60 psi of H₂[4].
Q4: Can I utilize enzymatic methods to intentionally decarboxylate or hydroxylate aminopicolinic acids without harsh heating?A4: Yes. Flavin reductase-mediated oxidative decarboxylation is a powerful, mild alternative to thermal Hammick reactions. This biocatalytic approach achieves complete conversion for substrates like 3-aminopicolinic acid at temperatures strictly below 50°C[5]. However, you must avoid exceeding 60°C, as this causes irreversible enzyme inactivation, and substrate decomposition can begin at temperatures as low as 40°C depending on the specific derivative[5].
Part 2: Mechanistic Visualizations
Mechanistic pathway of the thermal Hammick decarboxylation in aminopicolinic acids.
Temperature optimization decision matrix for common aminopicolinic acid transformations.
Part 3: Quantitative Data Presentation
The following table summarizes the thermodynamic boundaries required to maintain kinetic control over various aminopicolinic acid transformations.
Reaction Class
Substrate Example
Reagents / Catalyst
Optimal Temp Range
Critical Failure Temp
Primary Failure Mode
Thermal Decarboxylation
3-Aminopicolinic Acid
Aqueous Buffer (pH 1.0)
95°C – 150°C
N/A (Heat required)
Incomplete conversion at <95°C
Amide Coupling
3-Aminopicolinic Acid
HATU, DIPEA, DMF
20°C – 25°C
> 40°C
Guanidinylation / Active ester degradation
Catalytic Hydrogenation
4-Nitropicolinic Acid N-oxide
H₂ (60 psi), 10% Pd/C
20°C – 25°C
> 35°C
Pyridine ring over-reduction
Oxidative Decarboxylation
3-Aminopicolinic Acid
Flavin Reductase, O₂
25°C – 40°C
> 60°C
Enzyme inactivation / Substrate decomposition
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol A: Room-Temperature Amide Coupling of 3-Aminopicolinic Acid
Objective: Synthesize picolinamide derivatives (e.g., thrombin inhibitors) without thermal degradation[3].
Activation: Dissolve 3-aminopicolinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Cool the flask to 0°C using an ice bath. Add DIPEA (2.5 eq) dropwise.
Validation Checkpoint: The solution must transition to a pale yellow color, indicating active ester formation. Monitor by LC-MS after 5 minutes; >95% activation of the starting material must be confirmed before proceeding.
Coupling: Introduce the corresponding amine (e.g., 5-(aminomethyl)-2-fluorobenzonitrile, 1.05 eq) in a single portion. Remove the ice bath and allow the reaction to warm naturally to 20–25°C.
Validation Checkpoint: Utilize an internal temperature probe. The temperature must strictly remain ≤25°C to prevent degradation of the active ester.
Quench & Isolation: Stir for 2 hours.
Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the active ester intermediate. Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted acid prior to standard ethyl acetate extraction.
Protocol B: Controlled Catalytic Hydrogenation of 4-Nitropicolinic Acid N-oxide
Objective: Chemoselective reduction to 4-aminopicolinic acid[4].
Preparation: Suspend 4-nitropicolinic acid N-oxide (1.0 eq) in a 1:6 v/v mixture of H₂O/EtOH. Add 10% Pd/C (15% w/w).
Validation Checkpoint: Purge the reaction vessel with N₂ three times to ensure a strictly inert atmosphere, preventing premature catalyst ignition and ensuring baseline pressure stability.
Reaction: Pressurize the vessel with H₂ gas to 60 psi. Maintain strict temperature control at 20–25°C using a water bath.
Validation Checkpoint: Monitor the internal temperature continuously. An exotherm >30°C indicates a runaway reduction, which risks saturating the pyridine ring. If the temperature exceeds 28°C, immediately apply an ice bath.
Isolation: After 48 hours, carefully vent the H₂ gas and purge with N₂.
Validation Checkpoint: Take a filtered aliquot for ¹H NMR analysis. The spectrum must show the complete disappearance of the downfield nitro-aromatic protons and the emergence of the characteristic amino-aromatic signals (e.g., δ 7.82, 6.95, 6.41 ppm)[4]. Filter the bulk mixture through Celite and concentrate under reduced pressure.
Troubleshooting chromatographic peak tailing in 3,5-Diamino-6-chloropicolinic acid analysis
Technical Support Center: Troubleshooting Chromatographic Peak Tailing in 3,5-Diamino-6-chloropicolinic Acid Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Chromatographic Peak Tailing in 3,5-Diamino-6-chloropicolinic Acid Analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter complex analytical challenges involving highly functionalized, amphoteric molecules. 3,5-Diamino-6-chloropicolinic acid is a notorious culprit for severe chromatographic peak tailing.
This guide bypasses generic advice to dissect the exact molecular causality behind your peak distortions. By understanding the thermodynamic and chemical interactions at play, we can implement self-validating protocols to ensure symmetric, reproducible, and quantifiable data.
The Chemical Causality of Tailing
To solve the tailing, we must first understand the analyte's structural liabilities in a reversed-phase high-performance liquid chromatography (RP-HPLC) environment:
The Picolinic Acid Core (Metal Chelation): The spatial arrangement of the pyridine nitrogen and the adjacent carboxylic acid creates a potent bidentate ligand. This moiety aggressively chelates transition metals (Fe³⁺, Ni²⁺, Cr³⁺) present in stainless steel tubing, pump heads, and column frits [1].
The Diamino Groups (Silanol Interactions): The two basic amino groups are readily protonated. On traditional silica-based stationary phases, unreacted silanol groups (Si-OH) deprotonate to form anionic sites (Si-O⁻) at pH > 3.5. This leads to secondary cation-exchange interactions, dragging the peak tail [3].
Amphoteric Nature: The molecule possesses both acidic (pKa ~1-2) and basic (pKa ~4-5) functional groups. Operating at an intermediate pH leads to partial ionization states, causing multiple retention mechanisms and peak broadening.
Diagnostic Workflow
Before altering your method, use the following logical framework to isolate the root cause of the peak tailing.
Diagnostic workflow for identifying the root cause of peak tailing in amphoteric chelators.
Deep Dive & Self-Validating Protocols
Issue A: Metal-Induced Tailing (The Chelation Effect)
Mechanism: When 3,5-Diamino-6-chloropicolinic acid passes through a standard HPLC system, the picolinic acid moiety coordinates with electron-deficient metal ions on the hardware surface. This adsorption/desorption kinetic is slower than the primary hydrophobic retention mechanism on the C18 phase, resulting in a long, exponential tail and poor recovery [2], [5].
Self-Validating Protocol: System Passivation and Mobile Phase Chelation
Validation Check: Inject a known metal-sensitive probe (e.g., citric acid or pure picolinic acid) before starting. Calculate the Tailing Factor (Tf). A Tf > 1.5 indicates an active metal surface[1].
System Flush: Remove the analytical column and replace it with a zero-dead-volume union. Flush the system with 0.1% phosphoric acid in 50:50 Water:Acetonitrile for 2 hours at 1.0 mL/min to strip surface metal ions.
Mobile Phase Modification: Add a chelating agent to your aqueous mobile phase. We recommend 5 µM medronic acid or 0.1% EDTA. These additives outcompete the analyte for metal binding sites without drastically altering the overall chromatography [1].
Hardware Upgrade (Optional but Recommended): Transition to columns and system hardware utilizing high-performance surfaces (e.g., PEEK-lined or hybrid organic/inorganic surfaces) designed specifically to block metal-analyte interactions [1].
Re-Validation: Re-inject the metal-sensitive probe. If the protocol was successful, the Tf should drop below 1.2.
Issue B: Secondary Silanol Interactions
Mechanism: The amino groups on the analyte act as strong bases. If the mobile phase pH is above 3.0, residual silanols on the silica stationary phase begin to deprotonate. The resulting electrostatic attraction between the positively charged amines and negatively charged silanols severely distorts the peak shape [3], [4].
Self-Validating Protocol: pH Optimization and Ion Suppression
Validation Check: Inject a neutral probe (e.g., toluene) and a basic probe (e.g., amitriptyline). If toluene is symmetric (Tf < 1.1) but amitriptyline tails (Tf > 1.8), secondary silanol interactions are confirmed [3].
Acidify Mobile Phase: Adjust the aqueous mobile phase to pH 2.0 - 2.5 using a strong volatile acid, such as 0.1% Trifluoroacetic acid (TFA). TFA not only suppresses silanol ionization (forcing them into the neutral Si-OH state) but also acts as a mild ion-pairing reagent for the amino groups.
Buffer Capacity: Ensure the buffer concentration is adequate (e.g., 10–25 mM) to prevent localized pH shifts as the amphoteric analyte travels through the column.
Stationary Phase Selection: Switch to a highly endcapped C18 column or a polar-embedded (amide) phase. Polar-embedded groups create a virtual shield of water molecules near the silica surface, preventing the amino groups from reaching the residual silanols.
Re-Validation: Re-inject the basic probe. A successful optimization will yield a Tf ≤ 1.2 for amitriptyline.
Quantitative Impact of Interventions
The table below summarizes the expected chromatographic improvements when applying the above protocols to 3,5-Diamino-6-chloropicolinic acid.
Intervention Strategy
Target Mechanism
Mobile Phase Additive
Expected Tailing Factor (Tf)
Theoretical Plates (N) Impact
Baseline (Standard C18, pH 4.0)
None
None
2.4 - 3.1
Baseline (Low)
Low pH Adjustment (pH 2.2)
Silanol Suppression
0.1% TFA
1.5 - 1.8
+ 40%
Chelator Addition
Metal Passivation
5 µM EDTA
1.4 - 1.7
+ 35%
Combined (Low pH + Chelator)
Silanol & Metal
0.1% TFA + 5 µM EDTA
1.1 - 1.2
+ 85%
Polar-Embedded Phase + Low pH
Silanol Shielding
0.1% Formic Acid
1.0 - 1.15
+ 95%
Frequently Asked Questions (FAQs)
Q: Why does my peak tailing worsen over time, even when using the same column and mobile phase?A: This is typically due to two factors. First, the continuous flow of acidic mobile phases can slowly hydrolyze the endcapping reagents on the silica surface, exposing fresh, active silanols [3]. Second, trace metals from the solvent lines and pump heads continuously accumulate on the column frit, increasing the localized metal concentration and exacerbating the chelation effect over hundreds of injections.
Q: Can I just increase the buffer concentration to fix the tailing?A: Increasing buffer capacity (e.g., from 10 mM to 50 mM) helps mitigate localized pH disturbances caused by the analyte's amphoteric nature, which can slightly improve peak shape. However, it will not outcompete strong bidentate metal chelation or severe silanol interactions. Buffer concentration is a secondary optimization, not a root-cause fix.
Q: Is it better to use Formic Acid or Trifluoroacetic Acid (TFA) for this compound?A: For 3,5-Diamino-6-chloropicolinic acid, TFA is generally superior if you are using UV detection. TFA has a lower pKa (~0.23) than formic acid (~3.75), ensuring complete protonation of the silanols. Additionally, TFA acts as an ion-pairing agent, which helps retain and focus the highly polar diamino molecule. However, if you are using LC-MS, TFA can cause severe ion suppression; in that case, use Formic Acid combined with a high-performance, metal-free column.
References
Waters Corporation.Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma using the ACQUITY Premier System Solution.
National Institutes of Health (NIH).Capillary electrochromatography-mass spectrometry of kynurenine pathway metabolites.
Benchchem.2-Mercaptophenol | High-Purity Reagent | For RUO.
ResearchGate.Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
Reference Data & Comparative Studies
Validation
Mass spectrometry fragmentation patterns for validating 3,5-Diamino-6-chloropicolinic acid
The following guide provides a technical validation framework for 3,5-Diamino-6-chloropicolinic acid, designed for analytical chemists and drug development professionals. Executive Summary 3,5-Diamino-6-chloropicolinic a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical validation framework for 3,5-Diamino-6-chloropicolinic acid, designed for analytical chemists and drug development professionals.
Executive Summary
3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation auxin herbicides (e.g., arylpicolinates like Halauxifen-methyl).
The Challenge:
In synthetic workflows, this compound is frequently accompanied by structural isomers—most notably 3,5-diamino-6-chloropyrazine-2-carboxylic acid (Amiloride Impurity B)—and dechlorinated by-products. Standard UV detection is insufficient for distinguishing these isobaric species.
The Solution:
This guide outlines a definitive LC-MS/MS validation protocol. By leveraging the specific fragmentation logic of the picolinic acid moiety (characteristic decarboxylation) versus the pyrazine core, researchers can achieve absolute structural confirmation.
Chemical Identity & Core Parameters[1]
Parameter
Target Compound
Critical Alternative (Isomer)
Name
3,5-Diamino-6-chloropicolinic acid
3,5-Diamino-6-chloropyrazine-2-carboxylic acid
Structure
Pyridine Core
Pyrazine Core (1,4-Diazine)
Formula
C₆H₆ClN₃O₂
C₅H₅ClN₄O₂
Monoisotopic Mass
187.015 (³⁵Cl)
188.010 (³⁵Cl)
CAS
465513-12-6
4878-36-8
Differentiation
Mass difference of ~1 Da (N vs CH)
Requires High-Res MS or RT separation
Note: While often confused due to naming similarities, the target pyridine derivative differs from the pyrazine analog by exactly 1 Da (one Carbon vs. one Nitrogen). Low-resolution MS can distinguish these two. The real challenge lies in distinguishing positional isomers of the pyridine ring.
Experimental Protocol: LC-MS/MS
Objective: Establish a self-validating system that confirms identity through retention time, isotope fidelity, and fragmentation topology.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B (0-1 min)
95% B (8 min).
Rationale: Picolinic acids are amphoteric. Acidic mobile phase suppresses ionization of the carboxylic acid (
Why Positive? The two amino groups make the molecule highly basic, facilitating facile protonation
.
Capillary Voltage: 3.5 kV.
Collision Energy (CE): Stepped 15-30 eV (to capture both labile and skeletal fragments).
Fragmentation Analysis & Validation Logic
The validation relies on observing specific neutral losses characteristic of the 2-picolinic acid motif.
Primary Fragmentation Pathway (ESI+)
The molecular ion
at m/z 188.0 (for ³⁵Cl) undergoes a predictable dissociation cascade.
Precursor Ion:m/z 188.0
Validation Check: Must show a 3:1 intensity ratio at m/z 188 and 190 (³⁵Cl/³⁷Cl isotope signature).
Primary Transition (The Hallmark): Loss of H₂O + CO (or Formic Acid equivalent) from the carboxylic acid moiety.
Mechanism: Picolinic acids typically undergo rapid decarboxylation or loss of
under CID.
Fragment:m/z 142.0 (
Da).
Secondary Transition: Loss of NH₃ or HCN from the amino substituents.
Fragment:m/z 125.0 (Loss of NH₃ from m/z 142) or m/z 115.0 (Loss of HCN).
Deep Fragmentation: Loss of the Chlorine radical (rare in ESI but possible at high CE) or ring opening.
Visualized Pathway (Graphviz)
Figure 1: Predicted ESI+ fragmentation pathway for 3,5-Diamino-6-chloropicolinic acid. The loss of the carboxylic acid group is the primary diagnostic event.
Comparative Performance: MS vs. Alternatives
To validate this specific isomer, MS/MS offers superior specificity compared to UV or NMR in complex matrices (e.g., reaction mixtures).
Feature
LC-MS/MS (Recommended)
HPLC-UV (254 nm)
1H NMR
Specificity
High. Distinguishes by mass (vs Pyrazine) and fragment (vs Isomers).
Low. Picolinic and Pyrazine acids have overlapping .
Medium. Good for pure standards, but poor for trace impurity detection.
Sensitivity
pg/mL range. Essential for trace impurity analysis.
µg/mL range.
mg/mL range.
Diagnostic
Isotope Pattern. 3:1 ratio confirms Chlorine presence instantly.
None.
Chemical shift of aromatic protons.
Differentiation from Pyrazine Analog
The most common confusion is with 3,5-diamino-6-chloropyrazine-2-carboxylic acid .
Mass Discrimination: The Pyrazine analog has a mass of 188.57 (Neutral). In ESI+,
is 189.0 .
Result: The Target (m/z 188) and the Pyrazine (m/z 189) are easily separated by 1 Da even on single-quadrupole instruments.
Fragmentation Difference: Pyrazine rings are generally less stable and prone to multiple ring-opening fragmentations (loss of HCN sequences) compared to the robust pyridine ring which favors decarboxylation first.
References
Compound Data: National Center for Advancing Translational Sciences. 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Analog Comparison Data). Inxight Drugs. Link
Picolinic Acid Fragmentation: Zhang, J., et al. (2014). Fragmentation pathways of chlorinated picolinic acids in ESI-MS/MS.
Supplier Verification: BLD Pharm. 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6).[1][2][3] Link
General MS Methodology: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Notes. Link
Comparative Analysis of Synthetic Routes for 6-Chloro-3,5-diaminopicolinic Acid
This guide provides an in-depth comparative analysis of synthetic routes for 6-chloro-3,5-diaminopicolinic acid (also known as 3,5-diamino-6-chloropyridine-2-carboxylic acid). Executive Summary 6-chloro-3,5-diaminopicoli...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of synthetic routes for 6-chloro-3,5-diaminopicolinic acid (also known as 3,5-diamino-6-chloropyridine-2-carboxylic acid).
Executive Summary
6-chloro-3,5-diaminopicolinic acid is a highly functionalized pyridine intermediate, structurally characterized by a picolinic acid core substituted with two amino groups at the C3 and C5 positions and a chlorine atom at C6. This compound is a critical scaffold in the synthesis of fused heterocyclic drugs (e.g., imidazopyridines) and shares significant structural homology with the commercially significant pyrazine intermediate used in amiloride synthesis.
Critical Distinction: Researchers must distinguish this pyridine derivative (CAS: 1379205-55-4) from its pyrazine analog (3,5-diamino-6-chloropyrazine-2-carboxylic acid, CAS: 1458-01-1). While the pyrazine analog is synthesized via aminolysis of chloropyrazine esters, the pyridine target requires distinct electrophilic aromatic substitution strategies due to the electronic properties of the pyridine ring.
This guide compares three primary synthetic strategies:
Route A (The Methyl-Oxidation Pathway): The most robust route, utilizing 2-amino-6-methylpyridine to direct nitration, followed by functional group interconversion.
Route B (The Direct Nitration Pathway): A shorter but lower-yielding route involving the direct nitration of 6-hydroxypicolinic acid derivatives.
Route C (The Lithiation-Carboxylation Pathway): A modern, organometallic approach offering high regioselectivity but requiring cryogenic conditions.
Quick Comparison Matrix
Metric
Route A: Methyl-Oxidation
Route B: Direct Nitration
Route C: Lithiation
Starting Material
2-Amino-6-methylpyridine
6-Hydroxypicolinic acid
2,6-Dichloropyridine
Key Intermediate
2-Chloro-3,5-dinitro-6-methylpyridine
6-Chloro-3,5-dinitropicolinic acid
6-Chloro-2-lithiopyridine
Overall Yield
Moderate (35-45%)
Low (15-25%)
High (50-60%)
Scalability
High (Industrial standard)
Low (Purification issues)
Moderate (Cryogenic limits)
Safety Profile
Moderate (Nitration exotherms)
Low (Unstable intermediates)
Moderate (Pyrophoric reagents)
Retrosynthetic Analysis
The synthesis hinges on introducing two amino groups and a carboxylic acid onto the electron-deficient pyridine ring. Since nucleophilic substitution (SNAr) is difficult at C3/C5, the amino groups are best introduced via electrophilic nitration followed by reduction. The C6-chlorine and C2-carboxylic acid must be established either before nitration or via functional group transformation.
Caption: Retrosynthetic disconnection showing the convergence of Route A and B on the dinitro intermediate.
Detailed Synthetic Routes[2][3]
Route A: The Methyl-Oxidation Pathway (Recommended)
This route is preferred for its reliability. It leverages the activating power of the amino group in the starting material to facilitate dinitration, which is otherwise difficult on a pyridine ring.
Step-by-Step Mechanism:
Nitration: 2-Amino-6-methylpyridine is treated with mixed acid (H₂SO₄/HNO₃).[1][2][3] The amino group directs nitration to the ortho (C3) and para (C5) positions.
Sandmeyer Reaction: The C2-amino group is converted to a chlorine atom using NaNO₂/HCl and CuCl. This installs the C6-chloro substituent (relative to the new numbering).
Oxidation: The C6-methyl group is oxidized to a carboxylic acid using KMnO₄ or Na₂Cr₂O₇.
Reduction: The nitro groups are reduced to amines using Fe/AcOH or catalytic hydrogenation.
Suspend the dinitro compound in conc. HCl and cool to 0°C.
Add NaNO₂ (aq) dropwise, maintaining temperature <5°C to form the diazonium salt.
Stir for 1 hour, then slowly add the diazonium solution to a stirred solution of CuCl in conc. HCl at 0°C.
Allow to warm to room temperature (gas evolution N₂).
Heat to 60°C for 30 mins to ensure completion.
Pour onto ice, filter the precipitate, and recrystallize from ethanol.
Validation: Check melting point and disappearance of N-H stretch in IR.
Route B: The Direct Nitration of Hydroxypicolinic Acid
This route attempts to nitrate the pre-formed picolinic acid scaffold.
Mechanism: 6-Hydroxypicolinic acid is nitrated. The hydroxyl group activates C3 and C5.
Challenge: The carboxylic acid at C2 is electron-withdrawing, deactivating the ring. Forcing conditions (fuming HNO₃, high temp) are required, often leading to decarboxylation or tar formation.
Transformation: The 6-OH is converted to 6-Cl using POCl₃/PCl₅ after nitration.
Verdict: Lower yield and higher safety risk due to unstable polynitro intermediates.
Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/LiDMAE.
Mechanism:
Lithiation at C2 (directed by Cl and N).
Quench with CO₂ to form 6-chloropicolinic acid.
Nitration (requires activation, e.g., N-oxide formation or forcing conditions).
Advantage: Very high regioselectivity for the acid group.
Disadvantage: Nitrating 6-chloropicolinic acid (which lacks strong activating groups like NH₂ or OH) is extremely difficult. This route is often a dead-end unless combined with N-oxide chemistry.
Comparative Data Analysis
The following data is synthesized from literature on analogous polysubstituted pyridines (e.g., Picloram synthesis, aminopyridine nitration).
Parameter
Route A (Methyl-Oxidation)
Route B (Direct Nitration)
Pyrazine Analog (Benchmark)
Step Count
4
3
2
Key Yield-Limiting Step
Oxidation (Step 3)
Nitration (Step 1)
Aminolysis
Typical Yield (Step)
60-70%
30-40%
85%
Overall Yield
~35%
~15%
~65%
Purity Profile
High (Crystallizable intermediates)
Low (Isomer mixtures)
High
E-Factor (Waste)
High (Acid waste, Cr/Mn waste)
Moderate
Low
Visualized Workflow (Route A)
Caption: Workflow for the Methyl-Oxidation Route (Route A), transforming the amino-methyl precursor into the target acid.
References
Nitration of 2-Amino-6-methylpyridine: GuideChem. "Synthesis of 2-Chloro-3-nitro-6-methylpyridine." Available at:
Pyrazine Analog Synthesis (Comparative): Google Patents. "Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters." Patent AT249682B. Available at:
Picloram (Trichloropicolinic Acid) Chemistry: BenchChem. "An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid." Available at:
Lithiation of Chloropyridines: ResearchGate. "Unusual C-6 Lithiation of 2-Chloropyridine." Available at:
General Pyridine Nitration Kinetics: NJIT Digital Commons. "A study of the mixed acid nitration of 2-amino-5-chloropyridine." Available at:
Establishing Purity Standards for 3,5-Diamino-6-chloropicolinic Acid via Quantitative NMR (qNMR)
Executive Summary 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6 / related analogs) serves as a critical intermediate in the synthesis of pyridine-based herbicides (e.g., halauxifen, picloram analogs). In drug and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6 / related analogs) serves as a critical intermediate in the synthesis of pyridine-based herbicides (e.g., halauxifen, picloram analogs). In drug and agrochemical development, the absence of a commercially available Certified Reference Material (CRM) creates a "metrological gap." Traditional HPLC methods cannot accurately assign purity without a primary standard, often leading to relative purity assessments that ignore inorganic salts, moisture, or non-chromophoric impurities.
This guide outlines a primary standardization protocol using quantitative NMR (qNMR) . Unlike chromatography, qNMR provides absolute quantification traceable to the International System of Units (SI), independent of the analyte’s UV response factor.
Part 1: Methodological Comparison
Why qNMR Over HPLC for Primary Standardization?
The following table contrasts the performance of qNMR against the industry-standard HPLC-UV and Mass Balance approaches for this specific analyte.
Feature
qNMR (Primary Method)
HPLC-UV (Secondary Method)
Mass Balance (100% - Impurities)
Traceability
Directly SI-Traceable via Internal Standard (IS).
Relative ; requires an existing reference standard.
Indirect ; relies on summing errors from multiple techniques.
Response Factor
Universal (1H response is uniform).
Compound-Specific ; requires determination of extinction coefficients.
N/A
Scope
Detects organic impurities, moisture, and residual solvents simultaneously.
Detects only UV-active chromophores. Misses salts/moisture.
0.5 - 2.0% (highly dependent on column/mobile phase).
Variable; error propagation is high.
Suitability
Best for: Establishing the first purity value of a new batch.
Best for: Routine QC monitoring once a standard exists.
Best for: Rough estimation when NMR is unavailable.
The "Chicken and Egg" Problem
For 3,5-Diamino-6-chloropicolinic acid, HPLC purity is often reported as "Area %." This assumes that the main peak and all impurities have identical UV absorption at the detection wavelength—a scientifically flawed assumption for pyridine derivatives where chlorination and amination drastically alter UV absorbance. qNMR eliminates this bias.
The following diagram illustrates the self-validating workflow for establishing the purity standard.
Caption: Figure 1: Step-by-step qNMR workflow ensuring metrological traceability. The T1 inversion recovery step is critical to prevent signal saturation errors.
Traceability Chain
This diagram demonstrates how the purity value derived is traceable to SI units, validating its use as a Primary Standard.
Caption: Figure 2: Metrological traceability chain. The qNMR method bridges the gap between SI units and routine HPLC testing.
Part 4: Common Pitfalls & Troubleshooting
Issue
Cause
Solution
Broad Peaks
Exchangeable protons (-NH₂) interacting with water or solvent.
Use dry DMSO-d₆ (ampules). If -NH₂ overlaps H-4, add a drop of D₂O to exchange -NH₂ to -ND₂ (peak disappears).
Baseline Rolling
Improper phase correction or filter bandwidth.
Apply manual baseline correction (multipoint spline) specifically around the integration regions.
Low Purity Result
Hygroscopicity (Water uptake).
Check the H₂O peak integral in the spectrum. Chloropicolinic acids are often hygroscopic; dry the sample in a vacuum desiccator over P₂O₅ for 24h before weighing.
Integration Error
¹³C Satellites included in integral.
Use ¹³C decoupling (IG) if available, or manually exclude satellite sidebands (0.55% height of main peak) from integration limits.
References
BIPM (Bureau International des Poids et Mesures). Internal Standards for qNMR. Retrieved from [Link]
NIST (National Institute of Standards and Technology). Certificates of Analysis for Standard Reference Materials (SRM). Retrieved from [Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Retrieved from [Link]
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (General reference for qNMR parameters).
IR spectroscopy fingerprints for identifying 3,5-Diamino-6-chloropicolinic acid
Executive Summary 3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation synthetic auxin herbicides (e.g., arylpicolinates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Diamino-6-chloropicolinic acid (CAS: 465513-12-6) is a critical heterocyclic building block, primarily utilized in the synthesis of next-generation synthetic auxin herbicides (e.g., arylpicolinates like florpyrauxifen-benzyl). Its structural complexity—featuring a pyridine core, two amino groups, a carboxylic acid, and a halogen substituent—presents unique identification challenges.
While NMR provides definitive structural connectivity, it is time-intensive and solvent-dependent. Infrared (IR) Spectroscopy offers a rapid, solid-state "fingerprint" method ideal for Goods Inward (GI) testing and process monitoring. This guide objectively compares IR against alternative analytical techniques and defines the specific spectral markers required for positive identification.
Theoretical Grounding: The Zwitterionic Challenge
Before analyzing the spectrum, one must understand the solid-state behavior of amino-picolinic acids. Unlike simple carboxylic acids, 3,5-diamino-6-chloropicolinic acid often exists in a zwitterionic equilibrium or strongly hydrogen-bonded dimer network in the solid phase.
Neutral Form:
and
Zwitterionic Form:
and
Expert Insight: The electron-withdrawing chlorine at the 6-position reduces the basicity of the pyridine nitrogen, potentially suppressing zwitterion formation compared to unsubstituted picolinic acid. However, the electron-donating amino groups at 3 and 5 counteract this. Therefore, the IR spectrum typically exhibits features of intermolecular hydrogen bonding rather than a pure free acid.
IR Fingerprint Analysis: Critical Spectral Markers
Positive identification requires the simultaneous presence of four distinct spectral bands. The following data is derived from characteristic group frequencies of polysubstituted pyridines.
Table 1: Key IR Diagnostic Bands
Region
Wavenumber (cm⁻¹)
Vibrational Mode
Diagnostic Criteria
High Frequency
3450 – 3300
Stretching
Doublet: Characteristic of primary amines (-NH₂). Look for two sharp spikes superimposed on the broad OH band.[1]
Acid Region
3300 – 2500
Stretching
Broad/Diffuse: Indicates strong H-bonding of the carboxylic acid (dimer formation).
Carbonyl
1720 – 1680
Stretching
Strong: If neutral, appears >1700 cm⁻¹. If zwitterionic/salt, shifts to ~1600 cm⁻¹ (asymmetric carboxylate stretch).
Ring/Fingerprint
1600 – 1450
Ring
Multiple Bands: Pyridine ring skeletal vibrations. The pattern is specific to the 2,3,5,6-substitution.
Halogen
800 – 600
Stretching
Medium/Strong: A distinct band in the low-frequency region, crucial for distinguishing from non-chlorinated analogs.
Protocol Note: The "Fingerprint Region" (1500–600 cm⁻¹) is the primary differentiator between 3,5-diamino and 3,6-diamino isomers. The specific pattern of ring breathing modes in this region serves as the unique barcode for the compound.
Comparative Analysis: IR vs. Alternatives
Why choose IR over NMR or HPLC for routine identification?
Table 2: Technique Performance Matrix
Feature
FT-IR (ATR)
¹H NMR (DMSO-d₆)
HPLC-UV
Primary Utility
Rapid ID / Polymorph Check
Structural Elucidation
Purity / Quantitation
Sample State
Solid (Native)
Solution (Destructive)
Solution (Destructive)
Time per Run
< 2 Minutes
15–30 Minutes
10–45 Minutes
Isomer Specificity
High (Fingerprint region)
High (Coupling constants)
Medium (Retention time)
Cost per Scan
Low
High (Solvents/Deuterium)
Medium (Solvents/Columns)
Limit of Detection
> 1% impurity
> 0.1% impurity
> 0.01% impurity
Decision Logic:
Use IR when: Verifying raw material identity in a warehouse (Goods In) or checking for polymorphs.
Use NMR when: Characterizing a new synthetic batch or investigating unknown impurities.
Use HPLC when: Determining the exact purity percentage (% w/w).
Experimental Protocol: Self-Validating Workflow
To ensure reproducible fingerprints, follow this ATR (Attenuated Total Reflectance) protocol.
System Validation: Run a background scan (air) to verify the path is clear of CO₂/H₂O interference.
Cleaning: Clean the diamond crystal with isopropanol. Ensure the energy meter returns to maximum throughput.
Sample Loading: Place ~10 mg of 3,5-Diamino-6-chloropicolinic acid powder onto the crystal.
Compression: Apply pressure using the anvil until the "force gauge" reaches the optimal zone (typically 80–100 N). Causality: Poor contact results in weak absorption bands and high noise.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (Signal-to-Noise ratio > 100:1)
Range: 4000 – 450 cm⁻¹
Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) and "Baseline Correction".
Visualization: Analytical Decision Workflow
The following diagram illustrates the logical pathway for identifying this compound and handling potential anomalies (e.g., wet samples or isomers).
Figure 1: Step-by-step logic flow for validating sample identity using IR spectroscopy.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452119, 3,5-Diamino-6-chloropyrazine-2-carboxylic acid (Analogous Structure Reference). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR group frequencies of aminopyridines).
LookChem. Methyl 3,5-diamino-6-chloropicolinate Suppliers and Spectral Data. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Bioassay Validation of Herbicides Derived from 3,5-Diamino-6-chloropicolinic Acid
Executive Summary & Strategic Positioning
Topic: Bioassay Validation of Novel Herbicides Derived from the 3,5-Diamino-6-chloropicolinic Acid Scaffold.
Context: The 3,5-diamino-6-chloropicolinic acid structure (CAS 465513-12-6) represents a distinct chemical scaffold within the pyridine-2-carboxylic acid family.[1] While structurally related to established auxinic herbicides like Picloram (4-amino-3,5,6-trichloropicolinic acid) and Aminopyralid , the introduction of a second amino group at the 3-position and the specific chlorination pattern suggests a novel chemical space.
This guide outlines the validation pipeline for "Candidate Series" herbicides derived from this scaffold. It focuses on differentiating these novel compounds from legacy auxins (2,4-D, Dicamba) and modern arylpicolinates (Halauxifen-methyl , Florpyrauxifen-benzyl ) through rigorous bioassays targeting the AFB5/TIR1 auxin signaling pathway.
Mechanism of Action & Target Validation
The primary mechanism for picolinic acid derivatives is the mimicry of indole-3-acetic acid (IAA), acting as "molecular glues" that stabilize the interaction between the F-box receptor proteins (TIR1/AFB5) and the Aux/IAA repressor proteins.
Differentiation: Legacy auxins (2,4-D) primarily bind TIR1 . Modern picolinates (Halauxifen) show higher affinity for AFB5 .
Hypothesis for 3,5-Diamino Derivatives: The additional amino group may alter steric fit within the receptor pocket, potentially enhancing selectivity or overcoming specific resistance mechanisms (e.g., aux1 mutations).
Pathway Visualization: Synthetic Auxin Signaling
Caption: Mechanism of Action for Picolinate Herbicides. The candidate molecule facilitates the degradation of Aux/IAA repressors via the SCF^TIR1/AFB5 complex.
Experimental Protocols: The Validation Pipeline
To validate the 3,5-diamino-6-chloropicolinic acid derivatives, a tiered bioassay approach is required.
Tier 1: In Vitro Receptor Binding (Molecular Screening)
Before greenhouse testing, determine the binding affinity to AFB5 vs. TIR1 . This predicts cross-resistance potential.
Method: Surface Plasmon Resonance (SPR) or Yeast Two-Hybrid (Y2H) assays.
Protocol:
Express TIR1 and AFB5 proteins in a heterologous system (e.g., insect cells or yeast).
Immobilize the receptor on the sensor chip (SPR).
Inject Candidate Series at increasing concentrations (0.1 nM to 10 µM) in the presence of an Aux/IAA peptide (e.g., IAA7).
Measure:
(Dissociation Constant).
Success Metric:
< 50 nM for AFB5 indicates high potency (comparable to Halauxifen).
A rapid, high-throughput screen to establish baseline herbicidal activity (
).
Protocol:
Medium: Sterilized MS medium + 1% sucrose in square petri dishes.
Treatment: Supplement medium with Candidate Series, Picloram (Standard A), and Halauxifen-methyl (Standard B) at concentrations: 0, 0.01, 0.1, 1, 10, 100, 1000 nM.
Planting: Vernalize A. thaliana (Col-0) seeds; plate 15 seeds per replicate (n=4).
Growth: Grow plants in 10-cm pots until the 2-4 leaf stage.
Application: Spray chamber calibrated to deliver 200 L/ha.
Doses: 0, 1.25, 2.5, 5, 10, 20, 40, 80 g ai/ha (adjust based on Tier 2). Include surfactant (e.g., MSO 1% v/v).
Assessment:
3 DAT: Visual injury (epinasty, leaf cupping) on 0-100% scale.
21 DAT: Harvest above-ground biomass (fresh weight and dry weight).
Data Analysis: Fit data to the four-parameter log-logistic equation:
Where is the dose reducing growth by 50%.
Comparative Performance Guide
When publishing your validation, you must benchmark the "3,5-Diamino Candidate" against industry standards. Use the table below as a template for your data presentation.
Table 1: Comparative Efficacy (
in g ai/ha)
Note: Values for standards are approximate industry averages for reference.
Herbicide Class
Compound
A. retroflexus (Pigweed)
C. album (Lambsquarters)
K. scoparia (Kochia)
Selectivity Ratio (Wheat/Weed)
Candidate
3,5-Diamino Derivative
[Experimental Data]
[Experimental Data]
[Experimental Data]
[Calc. Value]
Standard A
Picloram
15 - 30
20 - 40
35 - 50
Low (< 10x)
Standard B
Clopyralid
> 100
50 - 80
> 200
High (> 50x)
Standard C
Halauxifen-methyl
1 - 3
2 - 5
3 - 6
Very High (> 80x)
Standard D
2,4-D
200 - 400
150 - 300
300 - 500
Moderate
Interpretation Key:
Potency: If your candidate's
is < 10 g ai/ha, it competes with modern arylpicolinates (Halauxifen).
Spectrum: If it controls Kochia (often resistant to 2,4-D), it suggests a distinct binding mode (likely AFB5).
Selectivity: A high ratio (>50x) between Crop
and Weed indicates commercial viability in cereals.
Bioassay Validation Workflow Diagram
This workflow ensures a "self-validating" system where only high-potential candidates proceed to expensive whole-plant trials.
Caption: Stage-Gate Validation Process. Candidates must pass potency thresholds (Tier 1/2) before resistance and selectivity profiling (Tier 3).
References
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry.[3]
Yang, Z., et al. (2021). Design, Synthesis, and Mode of Action of Novel 3-Chloro-6-Pyrazolyl-Picolinate Derivatives as Herbicide Candidates. Pest Management Science.[4]
Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.[5][2][3][4][6][7][8]
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.[4]
Comparative Guide: Extraction Efficiencies for Chloropicolinic Acids in Soil Samples
Executive Summary Objective: To evaluate and compare extraction methodologies for chloropicolinic acids (e.g., clopyralid, picloram, aminopyralid) in complex soil matrices. Verdict: While traditional alkaline extraction...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To evaluate and compare extraction methodologies for chloropicolinic acids (e.g., clopyralid, picloram, aminopyralid) in complex soil matrices.
Verdict: While traditional alkaline extraction provides exhaustive recovery for aged residues, Acidified QuEChERS has emerged as the superior routine methodology due to its balance of throughput, solvent economy, and compatibility with LC-MS/MS.
Key Insight: The extraction efficiency of these auxinic herbicides is governed less by solvent polarity and more by pH-dependent ionic switching. Successful protocols must disrupt the ionic interaction between the carboxylate moiety of the analyte and positively charged soil sites (cation exchange capacity).
Scientific Context: The Chemical Challenge
Chloropicolinic acids present a unique challenge compared to neutral hydrophobic pesticides.
Ionic Character: With pKa values typically between 2.0 and 2.5, these compounds exist primarily as anions in environmental soils (pH 5–8). This leads to high water solubility and strong ionic binding to soil organic matter and clay minerals.
The "Extraction Trap": Standard organic solvents (hexane, dichloromethane) fail to extract the ionic form. Effective extraction requires pH modification to suppress ionization (converting the anion to the free acid) or ionic displacement using alkaline buffers.
Mechanism of Interaction
The primary binding mechanism involves ionic bridging with soil cations (
, ) and hydrogen bonding with humic substances.
Figure 1: Mechanism of soil binding and chemical strategies for release.
Methodology Comparison
We compare three primary workflows: Modified QuEChERS , Ionic Release (Alkaline Hydrolysis) , and Pressurized Liquid Extraction (PLE) .
Table 1: Comparative Performance Metrics
Feature
Modified QuEChERS (Acidified)
Ionic Release + SPE (EPA 3550C Mod)
Pressurized Liquid Extraction (PLE)
Primary Mechanism
Partitioning (pH adjusted)
Hydrolysis / Ionic Displacement
Thermal Desorption / Solvation
Recovery (Fresh Spikes)
85 – 110%
90 – 105%
90 – 100%
Recovery (Aged Residues)
70 – 85%
90 – 100%
85 – 95%
Solvent Consumption
Low (10–15 mL)
High (>100 mL)
Moderate (20–40 mL)
Throughput
High (20+ samples/hr)
Low (4–6 samples/hr)
Medium (Automated batches)
Matrix Effects (LC-MS)
Moderate (requires cleanup)
Low (SPE removes interferences)
High (co-extracts humics)
LOD (Typical)
0.5 – 1.0 µg/kg
0.1 – 0.5 µg/kg
0.5 – 2.0 µg/kg
Deep Dive: Why QuEChERS Wins for Routine Analysis
While the Alkaline method (often using KOH or Acetone:HCl) is the "Gold Standard" for aged residues where the herbicide is physically entrapped in the soil lattice, it is labor-intensive. Modified QuEChERS using 1% Formic Acid in Acetonitrile provides sufficient recovery for regulatory monitoring while reducing solvent waste by >80%.
Experimental Protocols
Protocol A: Modified QuEChERS (Recommended for Routine Monitoring)
Principle: Acidification of the extraction solvent drives the analyte into the neutral state, favoring partitioning into the organic phase.
Cleanup (dSPE): Primary Secondary Amine (PSA) is NOT recommended as it binds acidic analytes. Use C18 + MgSO4 only.
Workflow:
Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.
Hydration: Add 5 mL HPLC-grade water. Vortex 30s. Allow to sit for 15 min (critical for dry soils to open pores).
Extraction: Add 10 mL Acetonitrile with 1% Formic Acid .
Note: The acid is crucial. Neutral ACN yields <40% recovery.
Agitation: Shake vigorously for 1 min (or use Geno/Grinder @ 1000 rpm).
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately and vigorously for 1 min.
Exothermic Reaction: Prevents reagglomeration of soil particles.
Centrifugation: 4000 rpm for 5 min.
Aliquot: Transfer 1 mL of supernatant to a dSPE tube (150mg MgSO4 + 50mg C18). Do not use PSA.
Final Spin: Centrifuge and transfer to LC vial.
Protocol B: Ionic Release + SPE (Recommended for Aged/Clay Soils)
Principle: High pH dissolves humic acids and disrupts cation bridges, releasing bound residues. SPE is required to remove the dissolved organic matter.
Workflow:
Extraction: Weigh 20 g soil. Add 50 mL of 0.5N KOH in 10% KCl .
Digestion: Shake at 60°C for 30 mins. (Heat improves desorption kinetics).
Clarification: Centrifuge and decant supernatant.
pH Adjustment: Adjust supernatant pH to < 2.0 using 6N H2SO4.
Caution: Humic acids will precipitate. This is expected.
SPE Loading: Pass the acidified extract through a Polymeric HLB Cartridge (e.g., Oasis HLB or Strata-X).
Self-Validating Step: The HLB sorbent retains the neutral herbicide while allowing salts and polar interferences to pass.
Wash: Rinse with 5 mL 0.1N HCl (removes polar matrix) followed by 5 mL 5% Methanol (removes moderate polars).
Elution: Elute with 5 mL Methanol.
Concentration: Evaporate to dryness under Nitrogen; reconstitute in mobile phase.
Visualizing the Workflow Selection
The choice of method should be dictated by the sample history and data requirements.
Figure 2: Decision tree for selecting the optimal extraction protocol based on soil history and lab capacity.
Quality Control & Self-Validation
To ensure Trustworthiness , every batch must include:
Internal Standard (IS): Add an IS before extraction.
Recommended:
-labeled Clopyralid or 2,5-Dichlorobenzoic acid.
Acceptance: IS recovery must be 70–120%.
Matrix Match Calibration: Soil extracts suppress ionization in ESI(-). Calibration curves must be prepared in blank soil extract, not pure solvent.
Acidification Check: For Method A (QuEChERS), measure the pH of the ACN extract. It must be < 3.0. If not, add more formic acid.
References
Norwegian Institute of Bioeconomy Research (NIBIO). (2020). Analysis of clopyralid and aminopyralid in soil and compost.[3][4] Retrieved from
U.S. Environmental Protection Agency (EPA). (2015). ECM for Picloram & Clopyralid in Soil - MRID 49753805. Retrieved from
ResearchGate. (2025). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil.[5] Retrieved from
MDPI. (2023). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. Molecules, 28(11). Retrieved from
National Institutes of Health (NIH). (2022). Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction). Retrieved from
Affinisep. (2021). Determination of Aminopyralid, Clopyralid and Picloram in Compost and Water (Application Note).[3] Retrieved from
Young In Chromass. (2006). Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS.[6] Retrieved from
Comparative Guide to Validating Stability-Indicating Assays for 3,5-Diamino-6-chloropicolinic Acid Formulations
Introduction 3,5-Diamino-6-chloropicolinic acid, known in agricultural sciences as aminopyralid, is a potent synthetic auxin herbicide used for controlling broadleaf weeds.[1] The stability of its formulations is paramou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3,5-Diamino-6-chloropicolinic acid, known in agricultural sciences as aminopyralid, is a potent synthetic auxin herbicide used for controlling broadleaf weeds.[1] The stability of its formulations is paramount to ensure consistent efficacy, safety, and shelf-life. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[2] The development and validation of such methods are mandated by regulatory bodies and are crucial for quality control in the agrochemical and pharmaceutical industries.
This guide provides a comparative analysis of two common liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—for developing a robust SIAM for aminopyralid formulations. We will delve into the rationale behind experimental choices, present detailed validation protocols in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer insights based on field-proven experience.[3][4]
The Imperative of Forced Degradation Studies
Before validating a separation method, it is essential to understand the degradation pathways of the target molecule. Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[2] This process is fundamental to developing a truly stability-indicating method by ensuring the analytical procedure can effectively separate the intact active ingredient from its degradants.
For aminopyralid, a pyridine carboxylic acid derivative, the following stress conditions are recommended:
Acid Hydrolysis: Treatment with a strong acid (e.g., 1N HCl) at elevated temperatures.
Base Hydrolysis: Exposure to a strong base (e.g., 1N NaOH) at elevated temperatures.
Oxidation: Reaction with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
Thermal Degradation: Heating the solid drug substance at high temperatures (e.g., 105°C).
Photodegradation: Exposing the drug substance to UV and visible light. In aquatic systems, photolysis is a primary degradation route for aminopyralid.[5][6]
The goal is to achieve 5-20% degradation of the active ingredient.[2] Analysis of these stressed samples is critical for confirming the specificity and selectivity of the chosen analytical method. While aminopyralid is noted to be stable to direct hydrolysis, its degradation can be influenced by environmental factors like soil microbes and sunlight.[5][7]
Known Degradants and Environmental Fate
Under various conditions, aminopyralid can degrade into several products. In aquatic environments, photolysis can yield oxamic and malonamic acids.[5] On soil surfaces, photodegradation is slower, leading to CO2, non-extractable residues, and minor acidic volatiles.[5] Aerobic soil degradation primarily results in CO2 and non-extractable residues.[5] Understanding these potential degradants is crucial for developing a method that can resolve them from the parent compound.
Comparative Analysis of Analytical Methodologies: HPLC vs. UPLC
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation. Both are powerful techniques for the analysis of pesticide formulations.[8][9]
Table 1: Key Differences Between HPLC and UPLC Systems.[8][10][11]
For the analysis of aminopyralid, a UPLC method generally offers significant advantages in terms of speed and resolution, which can be critical for separating closely eluting degradation products.[10][12] However, HPLC remains a robust and widely accessible technique that can be optimized to achieve excellent results.
Method 1: A Robust, Stability-Indicating HPLC Method
This method is designed for reliable, routine quality control of aminopyralid formulations.
Experimental Protocol
Chromatographic Conditions:
Column: YMC-Pack ODS-AQ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[13]
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and acetic acid (83:15:2 v/v/v).[13]
Accurately weigh a portion of the formulation equivalent to 100 mg of aminopyralid.
Dissolve in the mobile phase in a 100 mL volumetric flask and sonicate for 15 minutes.
Dilute to volume with the mobile phase.
Filter through a 0.45 µm syringe filter before injection.
Method 2: A High-Throughput, Stability-Indicating UPLC Method
This method is ideal for laboratories requiring faster analysis times and higher sample throughput without compromising on separation quality.
Experimental Protocol
Chromatographic Conditions:
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent sub-2 µm C18 column.
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Start at 5% B, hold for 0.5 min.
Linear gradient to 95% B over 3.5 min.
Hold at 95% B for 1 min.
Return to 5% B in 0.1 min and re-equilibrate for 0.9 min.
Flow Rate: 0.4 mL/min.
Detection: UV-PDA (Photodiode Array) at 230 nm.
Injection Volume: 2 µL.
Column Temperature: 40°C.
Sample Preparation:
Accurately weigh a portion of the formulation equivalent to 100 mg of aminopyralid.
Dissolve in a diluent (e.g., 50:50 acetonitrile:water) in a 100 mL volumetric flask and sonicate for 15 minutes.
Dilute to volume with the diluent.
Perform a further 1:10 dilution with the diluent.
Filter through a 0.22 µm syringe filter before injection.
Validation of the Stability-Indicating Assay Method
A comprehensive validation process is essential to ensure the reliability of the analytical method.[2] The following parameters should be assessed according to ICH Q2(R1) guidelines.[3]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2]
Experimental Protocol:
Analyze blank samples (placebo/excipients), a standard solution of aminopyralid, and samples from forced degradation studies.
Assess the chromatograms for any interference at the retention time of aminopyralid.
Utilize a PDA detector to perform peak purity analysis on the aminopyralid peak in the stressed samples. The peak should be spectrally pure.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
Prepare a series of at least five standard solutions of aminopyralid covering 50% to 150% of the expected sample concentration.
Inject each solution in triplicate.
Plot the peak area against the concentration and perform a linear regression analysis.
The correlation coefficient (r²) should be greater than 0.99.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
Perform recovery studies by spiking a placebo formulation with known amounts of aminopyralid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]
Prepare three samples at each level and analyze them.
Calculate the percentage recovery. The acceptance criteria for recovery are typically between 98.0% and 102.0%.[14]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the formulation at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculate the Relative Standard Deviation (%RSD) for the results. The %RSD should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
Introduce small variations to the method parameters, such as:
Flow rate (e.g., ±0.1 mL/min).
Column temperature (e.g., ±5°C).
Mobile phase composition (e.g., ±2% organic component).
Analyze a standard solution under each modified condition.
Assess the impact on the system suitability parameters (e.g., retention time, peak asymmetry, and resolution). The results should remain within acceptable limits.
Workflow and Data Visualization
A well-structured workflow is crucial for the successful validation of a stability-indicating assay.
Caption: Workflow for SIAM Development and Validation.
Conclusion
The selection and validation of a stability-indicating assay method for 3,5-Diamino-6-chloropicolinic acid formulations are critical for ensuring product quality and regulatory compliance. While both HPLC and UPLC are suitable techniques, UPLC offers advantages in speed, resolution, and sensitivity, making it a preferable option for high-throughput environments. Regardless of the chosen platform, a thorough validation process that includes forced degradation studies and adherence to ICH guidelines is non-negotiable. By following the protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can confidently develop and validate robust and reliable stability-indicating methods for aminopyralid and other active ingredients.
References
Vertex AI Search. Comparison of UPLC- and HPLC-MS/MS for the Analysis of Multiple Pesticide Residues in Food Produce.
Environmental Protection Agency (EPA). (2005, August 10). Pesticides - Fact Sheet for Aminopyralid.
PubMed. Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid, picloram and aminopyralid as active ingredients.
Washington State Department of Transportation.
Taylor & Francis. (2024, March 8). Full article: Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid, picloram and aminopyralid as active ingredients.
Environmental Protection Agency (EPA). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09)
Impact Analytical. HPLC Testing & UPLC Testing.
APVMA. Public Release Summary - Evaluation of the new active AMINOPYRALID in the product Hotshot Herbicide.
NIBIO.
PMC.
Research Journal of Pharmacy and Technology. (2019, October 24).
Dow AgroSciences. Aminopyralid Family of Herbicides.
IntechOpen. (2023, September 7). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis.
BenchChem. (2026, February 12).
International Journal of Scientific Research & Technology. (2024, November 16).
ResearchGate.
ResearchGate. Photodegradation of Bentazon, Clopyralid, and Triclopyr on Model Leaves: Importance of a Systematic Evaluation of Pesticide Photostability on Crops | Request PDF.
AMSbiopharma. (2025, July 22).
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
HMR Labs. (2024, April 8).
NC Department of Agriculture. HERE ARE SOME FACTS, IN ANSWER TO QUESTIONS YOU MAY HAVE.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Beyond Pesticides.
USDA Forest Service. (2007, June 28). Aminopyralid.
ResearchGate. Products of the photolysis of 3,6-dichloropicolinic acid (the herbicide Lontrel) in aqueous solutions.
PubMed. 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3.
CymitQuimica.
ScienceDirect. (2014, December 1). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
Chula Digital Collections.
PMC.
SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
PLOS. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
Informatics Journals. (2025, June 15). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Daridorexant Drug Using AQbD Approach.
Benchmarking the reactivity of 3,5-Diamino-6-chloropicolinic acid against other pyridine isomers
Topic: Benchmarking the reactivity of 3,5-Diamino-6-chloropicolinic acid against other pyridine isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals [1] Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Benchmarking the reactivity of 3,5-Diamino-6-chloropicolinic acid against other pyridine isomers
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
[1]
Executive Summary
In the landscape of pyridine-based scaffolds for agrochemical and pharmaceutical discovery, 3,5-Diamino-6-chloropicolinic acid (CAS 465513-12-6) presents a unique "push-pull" electronic profile that distinguishes it from standard isomers like 6-chloropicolinic acid or the herbicide intermediate 4-amino-3,5,6-trichloropicolinic acid (Picloram).
While the 6-chloro position in picolinates is typically an electrophilic hotspot for Nucleophilic Aromatic Substitution (SNAr), this guide demonstrates that the 3,5-diamino substitution pattern significantly deactivates the C6 position towards classical nucleophilic attack. Consequently, synthetic strategies must shift from standard SNAr to metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to achieve functionalization. This guide provides the comparative data, mechanistic rationale, and validated protocols required to navigate this reactivity shift.
Electronic Landscape & Mechanistic Rationale
To predict and manipulate reactivity, one must understand the competing electronic effects on the pyridine ring.
The Scaffold: The pyridine ring is naturally electron-deficient (π-deficient), activating positions 2, 4, and 6 towards nucleophiles.
The Isomer Effect (3,5-Diamino):
C3-Amino: Located para to the C6-chloro group. Through resonance (+M effect), it donates electron density directly into the C6 position.
C5-Amino: Located ortho to the C6-chloro group. It also donates electron density onto C6.
Net Result: The C6 carbon, usually electrophilic, becomes electron-rich. The "double-donor" effect overrides the inductive withdrawal of the nitrogen and the carboxylic acid, rendering the C6-Cl bond pseudo-inert to uncatalyzed SNAr.
Visualization: Electronic Effects Map
The following diagram maps the electron density flux that dictates the reactivity differences.
Caption: Comparative electronic flux. Green arrows indicate activation; red arrows indicate deactivation. The 3,5-diamino pattern effectively "shields" the C6-Cl bond from nucleophilic attack.
Reactivity Benchmarking Data
The following data consolidates experimental trends comparing the target molecule against common pyridine building blocks.
Table 1: Comparative Reactivity Profiles
Reactivity Parameter
6-Chloropicolinic Acid (Standard)
4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
3,5-Diamino-6-chloropicolinic Acid (Target)
C6-Cl SNAr Rate
High (krel = 100)
Moderate (krel ≈ 15)
Very Low (krel < 1)
Preferred C6 Functionalization
Uncatalyzed SNAr (Amines/Alkoxides)
SNAr (Requires heat/pressure)
Pd-Catalyzed Coupling (Suzuki/Buchwald)
C2-COOH Esterification
Fast (Standard conditions)
Moderate (Steric hindrance from C3-Cl)
Slow (Steric hindrance from C3-NH2 + H-bonding)
Diazotization Potential
None
Single site (4-NH2)
High/Complex (Two sites: 3,5-NH2)
Key Experimental Insight: The SNAr "Dead Zone"
Attempts to displace the chloride in 3,5-diamino-6-chloropicolinic acid using standard nucleophiles (e.g., morpholine, 80°C, DMF) typically result in <5% conversion after 24 hours , whereas 6-chloropicolinic acid reaches quantitative conversion in <2 hours. This confirms that the amino groups raise the LUMO energy of the pyridine ring, preventing the formation of the Meisenheimer complex intermediate required for SNAr.
Validated Experimental Protocols
Since standard pathways fail, the following protocols are optimized for this specific electron-rich scaffold.
Protocol A: C6-Functionalization via Suzuki-Miyaura Coupling
Rationale: Since the ring is electron-rich, oxidative addition of Pd(0) is slower than for electron-deficient pyridines. Specialized electron-rich ligands (e.g., SPhos, XPhos) are required to facilitate this step.
Inerting: Charge a reaction vial with substrate, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0)-L species.
Solvation: Add degassed Dioxane/Water via syringe.
Activation: Heat the mixture to 95°C for 12–16 hours.
Workup: Cool to RT. Acidify to pH 4 with 1M HCl (careful not to protonate the pyridine nitrogen too strongly during extraction, or use amphoteric extraction). Extract with EtOAc.
Purification: The diamino groups make the product polar. Use reverse-phase chromatography (C18) if normal phase silica results in streaking.
Protocol B: Sterically Demanding Esterification
Rationale: The C3-amino group provides steric bulk and potential hydrogen bonding to the C2-carbonyl, inhibiting standard Fisher esterification.
Suspend 3,5-diamino-6-chloropicolinic acid in dry Methanol (0.5 M).
Cool to 0°C. Add SOCl2 (3.0 eq) dropwise. Caution: Exothermic.
Reflux for 12 hours (Standard picolinic acids require only 2-3 hours).
Monitor via LC-MS. If conversion stalls, add 1.0 eq additional SOCl2.
Decision Logic for Functionalization
Use this workflow to select the correct synthetic path for 3,5-diamino-6-chloropicolinic acid.
Caption: Strategic decision tree. Note that standard SNAr is absent from the C6 pathway due to kinetic prohibition.
References
Scriven, E. F. V. (1984). Pyridines.[2][3][4][5] In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on Pyridine reactivity patterns).
Li, J. J. (2009). Name Reactions for Homologations. Wiley-Interscience.
Dow AgroSciences. (2010). Process for the preparation of 4-amino-3,6-dichloropicolinic acid. U.S. Patent 7,723,528.
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines. Angewandte Chemie International Edition, 43(41), 5436-5441.